molecular formula C12H11N3O B1249090 PHA-767491 CAS No. 845714-00-3

PHA-767491

Cat. No.: B1249090
CAS No.: 845714-00-3
M. Wt: 213.23 g/mol
InChI Key: DKXHSOUZPMHNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one is a pyrrolopyridine.
PHA-767491 is a Cdc7/CDK9 inhibitor.
a Cdc7 inhibitor;  structure in first source

Properties

IUPAC Name

2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12/h1-2,4-5,7,15H,3,6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXHSOUZPMHNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471069
Record name PHA-767491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845714-00-3
Record name PHA-767491
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845714003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-767491
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17043
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHA-767491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHA-767491
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M2GUN688C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PHA-767491: A Dual Kinase Inhibitor Targeting Cancer Cell Proliferation and Survival

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Mechanism of Action

PHA-767491 is a potent small molecule inhibitor that has demonstrated significant anti-tumor activity in a variety of cancer models. This technical guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, with a focus on its molecular targets and downstream cellular consequences. The information is tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Dual Inhibition of Cdc7 and Cdk9

This compound functions primarily as a dual inhibitor of two key serine/threonine kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3] This dual inhibitory activity is central to its anti-cancer effects, leading to a multi-pronged attack on cancer cell proliferation and survival.

  • Inhibition of Cdc7 Kinase: Cdc7, in complex with its regulatory subunit Dbf4 (forming the DDK complex), is a critical regulator of the initiation of DNA replication.[4][5][6][7] It phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the replicative helicase.[5][8] This phosphorylation is an essential step for the activation of the helicase and the subsequent unwinding of DNA at replication origins, allowing DNA synthesis to begin. This compound directly inhibits the kinase activity of Cdc7, thereby preventing the phosphorylation of the MCM complex.[6][8] This blockade of replication origin firing leads to a potent inhibition of the initiation phase of DNA replication.[4][5][6][9]

  • Inhibition of Cdk9 Kinase: Cdk9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a crucial role in the regulation of transcription. P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, promoting transcriptional elongation. Inhibition of Cdk9 by this compound leads to a decrease in the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1.[1][2] The downregulation of Mcl-1 is a key event in the induction of apoptosis in cancer cells treated with this compound.[1][2]

Downstream Cellular Consequences

The dual inhibition of Cdc7 and Cdk9 by this compound triggers a cascade of cellular events that ultimately lead to cancer cell death and suppression of tumor growth.

Cell Cycle Arrest and Inhibition of Proliferation

By blocking the initiation of DNA replication through Cdc7 inhibition, this compound effectively halts the progression of cells through the S phase of the cell cycle.[4][5] This leads to a significant reduction in cell proliferation across a broad range of cancer cell lines.[10] Studies have shown that this compound is a potent inhibitor of cancer cell proliferation, with IC50 values in the micromolar range.[3][10] Furthermore, this compound has been shown to decrease the transcription of key G1/S regulators such as cyclin A2, cyclin E1, and cyclin E2, which is mediated by its impact on the CDK2-Rb-E2F transcriptional network.[4][9][11]

Induction of Apoptosis

A critical component of this compound's anti-cancer activity is its ability to induce apoptosis, or programmed cell death.[1][6][10][11] This is achieved through at least two distinct mechanisms:

  • Replication Stress: The inhibition of DNA replication initiation can lead to replication stress, a hallmark of cancer cells, which can trigger apoptotic pathways.[7] Unlike some other DNA synthesis inhibitors, this compound does not appear to cause a sustained DNA damage response.[6]

  • Downregulation of Anti-Apoptotic Proteins: The inhibition of Cdk9 and the subsequent decrease in Mcl-1 expression lower the threshold for apoptosis.[1][2] This is particularly effective in quiescent, non-proliferating cancer cells, such as those found in chronic lymphocytic leukemia (CLL).[2]

The induction of apoptosis is characterized by the activation of caspases, such as caspase-3, and the fragmentation of poly(ADP-Ribose) polymerase (PARP).[1]

Synergistic Effects with Chemotherapeutic Agents

This compound has demonstrated synergistic anti-tumor effects when combined with other chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU) in hepatocellular carcinoma (HCC) cells.[1] In this context, this compound counteracts the 5-FU-induced phosphorylation of Chk1, a substrate of Cdc7, and decreases the expression of the anti-apoptotic protein Mcl-1.[1]

Quantitative Data

The following tables summarize the reported inhibitory concentrations of this compound against its primary kinase targets and its anti-proliferative effects in various cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
Cdc710
Cdk934
CDK2240

Data sourced from multiple studies.[3][4]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCC1954Breast Cancer0.64
Colo-205Colon Carcinoma1.3
U87-MGGlioblastoma~2.5 (for ~45% viability reduction)
U251-MGGlioblastoma~2.5 (for ~45% viability reduction)
A comprehensive panel of cancer cell linesVariousMean IC50 of 3.17

Data sourced from multiple studies.[3][10]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

Cell Viability and Proliferation Assays
  • Method: Cell viability is typically assessed using a colorimetric assay such as the MTT or WST-1 assay, or a luminescent assay like CellTiter-Glo. Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). The absorbance or luminescence is then measured to determine the percentage of viable cells relative to a solvent-treated control.

  • Cell Proliferation: Proliferation can be measured using a BrdU (bromodeoxyuridine) incorporation assay.[10] Cells are incubated with BrdU, which is incorporated into newly synthesized DNA. The amount of incorporated BrdU is then quantified using an anti-BrdU antibody in an ELISA-based format.

Apoptosis Assays
  • Method: Apoptosis can be detected and quantified using several methods:

    • Annexin V/Propidium Iodide (PI) Staining: Cells are stained with FITC-conjugated Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, and PI, which stains the DNA of late apoptotic or necrotic cells with compromised membranes. The stained cells are then analyzed by flow cytometry.

    • Caspase Activity Assays: The activation of caspases, such as caspase-3 and caspase-7, can be measured using commercially available kits that utilize a fluorescent or colorimetric substrate for the respective caspase.

    • PARP Cleavage: The cleavage of PARP by activated caspases can be detected by Western blotting using an antibody that recognizes the cleaved fragment of PARP.[1]

Western Blotting
  • Method: Cells are treated with this compound and then lysed. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. The membrane is then blocked and incubated with primary antibodies against the proteins of interest (e.g., phospho-MCM2, Mcl-1, cleaved PARP, actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • Method: Total RNA is extracted from cells treated with this compound using a suitable RNA isolation kit. The RNA is then reverse-transcribed into cDNA. qRT-PCR is performed using gene-specific primers for the target genes (e.g., Mcl-1, cyclin A2, cyclin E1) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.[12]

Visualizations

Signaling Pathway of this compound Action

PHA767491_Mechanism cluster_inhibition This compound cluster_targets Molecular Targets cluster_downstream Downstream Effects PHA767491 This compound Cdc7 Cdc7-Dbf4 (DDK) PHA767491->Cdc7 Inhibits Cdk9 Cdk9/P-TEFb PHA767491->Cdk9 Inhibits MCM MCM2-7 Phosphorylation (Inhibited) Cdc7->MCM Phosphorylates Transcription Mcl-1 Transcription (Decreased) Cdk9->Transcription Promotes Replication DNA Replication Initiation (Blocked) MCM->Replication Activates Apoptosis Apoptosis (Induced) Replication->Apoptosis Induces Stress CellCycle Cell Cycle Arrest (S-Phase) Replication->CellCycle Transcription->Apoptosis Inhibits Proliferation Cell Proliferation (Inhibited) CellCycle->Proliferation

Caption: Mechanism of action of this compound.

Experimental Workflow for Assessing Anti-proliferative Effects

Experimental_Workflow cluster_assays Proliferation/Viability Assays start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with this compound (Dose-response) seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate MTT MTT/WST-1 Assay incubate->MTT BrdU BrdU Incorporation Assay incubate->BrdU analyze Analyze data: Calculate IC50 values MTT->analyze BrdU->analyze end End: Determine Anti-proliferative Potency analyze->end

Caption: Workflow for proliferation assays.

Logical Relationship of this compound's Dual Inhibitory Action

Logical_Relationship cluster_pathways PHA This compound Inhibit_Cdc7 Inhibition of Cdc7 PHA->Inhibit_Cdc7 Inhibit_Cdk9 Inhibition of Cdk9 PHA->Inhibit_Cdk9 Block_Replication Blockade of DNA Replication Initiation Inhibit_Cdc7->Block_Replication Decrease_Mcl1 Decreased Mcl-1 Expression Inhibit_Cdk9->Decrease_Mcl1 Cell_Cycle_Arrest S-Phase Arrest Block_Replication->Cell_Cycle_Arrest Induce_Apoptosis Induction of Apoptosis Block_Replication->Induce_Apoptosis Replication Stress Decrease_Mcl1->Induce_Apoptosis Anti_Tumor Anti-Tumor Effect Cell_Cycle_Arrest->Anti_Tumor Induce_Apoptosis->Anti_Tumor

Caption: Dual inhibitory action of this compound.

References

Dual Cdc7/Cdk9 Inhibitor PHA-767491: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-767491 is a potent, cell-permeable, dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2] This small molecule has emerged as a valuable tool in cancer research and drug development due to its unique mechanism of action that targets two critical pathways involved in cell cycle progression and transcription. This technical guide provides an in-depth overview of the core functions of this compound, including its mechanism of action, preclinical efficacy, and detailed protocols for key experimental assays.

Core Mechanism of Action

This compound exerts its anti-tumor effects through the simultaneous inhibition of two key serine/threonine kinases:

  • Cdc7 Kinase: A crucial regulator of the initiation of DNA replication. Cdc7, in complex with its regulatory subunit Dbf4, phosphorylates the Minichromosome Maintenance (MCM) complex, a key component of the pre-replication complex. This phosphorylation event is essential for the activation of the MCM helicase and the subsequent unwinding of DNA, allowing for the initiation of DNA synthesis.[3][4] By inhibiting Cdc7, this compound prevents the firing of replication origins, leading to S-phase arrest and ultimately, apoptosis.[3]

  • Cdk9 Kinase: A component of the positive transcription elongation factor b (P-TEFb). Cdk9, along with its cyclin T partner, phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation is critical for the transition from transcription initiation to productive elongation. Inhibition of Cdk9 by this compound leads to a global decrease in transcription, particularly of short-lived anti-apoptotic proteins such as Mcl-1.[5][6] This reduction in pro-survival signals sensitizes cancer cells to apoptosis.

The dual inhibition of both DNA replication initiation and transcription elongation provides a powerful synergistic approach to induce cancer cell death.

Quantitative Data

Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary kinase targets.

Kinase TargetIC50 (nM)
Cdc710[1][2]
Cdk934[1][2]
Cdk2240[7]
Cellular and In Vivo Efficacy

The anti-proliferative and pro-apoptotic effects of this compound have been demonstrated in a variety of cancer cell lines and in vivo models.

Cell Line/ModelAssayEndpointResults
Glioblastoma (U87-MG, U251-MG)Cell ViabilityIC50~2.5 µM[3]
Glioblastoma (U87-MG, U251-MG)Proliferation (BrdU)Inhibition~20% at 2.5 µM; 83-96% at 10 µM[3]
Acute Myeloid Leukemia (OCI-AML3)Apoptosis (Annexin V)Increased Cell DeathSignificant increase in apoptosis when combined with ABT-737[5]
Hepatocellular Carcinoma (HCC) XenograftIn vivo studyTumor GrowthSynergistic suppression with 5-FU; decreased Chk1 phosphorylation and increased apoptosis in tumor tissues[6]
RB-positive cancer cell lines (PC3, SW480, SW620)Cell ViabilityIC501.03 - 1.4 µM[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound.

PHA767491_Cdc7_Pathway cluster_G1_S_Phase G1/S Phase Transition cluster_Inhibition Inhibition by this compound Pre-Replication\nComplex (pre-RC) Pre-Replication Complex (pre-RC) MCM Complex MCM Complex Pre-Replication\nComplex (pre-RC)->MCM Complex DNA Replication\nInitiation DNA Replication Initiation MCM Complex->DNA Replication\nInitiation Cdc7/Dbf4 Cdc7/Dbf4 Cdc7/Dbf4->MCM Complex P S-Phase Progression S-Phase Progression DNA Replication\nInitiation->S-Phase Progression This compound This compound This compound->Cdc7/Dbf4

Caption: Inhibition of the Cdc7/Dbf4 kinase by this compound.

PHA767491_Cdk9_Pathway cluster_Transcription Transcription Elongation cluster_Inhibition Inhibition by this compound Cdk9/Cyclin T Cdk9/Cyclin T RNA Pol II RNA Pol II Cdk9/Cyclin T->RNA Pol II P Productive\nElongation Productive Elongation RNA Pol II->Productive\nElongation mRNA (e.g., Mcl-1) mRNA (e.g., Mcl-1) Productive\nElongation->mRNA (e.g., Mcl-1) This compound This compound This compound->Cdk9/Cyclin T Cell Survival Cell Survival mRNA (e.g., Mcl-1)->Cell Survival

Caption: Inhibition of the Cdk9/Cyclin T kinase by this compound.

Experimental Workflow

Experimental_Workflow Cancer Cell Lines Cancer Cell Lines Treatment with\nthis compound Treatment with This compound Cancer Cell Lines->Treatment with\nthis compound Cell Viability\n(MTT Assay) Cell Viability (MTT Assay) Treatment with\nthis compound->Cell Viability\n(MTT Assay) Apoptosis\n(Annexin V/PI) Apoptosis (Annexin V/PI) Treatment with\nthis compound->Apoptosis\n(Annexin V/PI) Cell Cycle\n(PI Staining) Cell Cycle (PI Staining) Treatment with\nthis compound->Cell Cycle\n(PI Staining) Protein Expression\n(Western Blot) Protein Expression (Western Blot) Treatment with\nthis compound->Protein Expression\n(Western Blot)

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[8][9][10][11]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard Annexin V and Propidium (B1200493) Iodide (PI) staining methods for flow cytometry.[2][12][13][14][15]

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure for cell cycle analysis using propidium iodide staining and flow cytometry.[16][17][18][19]

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This is a general protocol for detecting changes in protein expression and phosphorylation.

Materials:

  • Cell lysates from this compound-treated and control cells

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Mcm2, anti-Mcl-1, anti-PARP, anti-caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a powerful research tool for investigating the roles of Cdc7 and Cdk9 in cell cycle control and transcription. Its dual inhibitory mechanism provides a potent anti-cancer strategy by simultaneously blocking DNA replication and promoting apoptosis. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising compound.

References

The Dual Kinase Inhibitor PHA-767491: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

PHA-767491 is a potent, ATP-competitive, small molecule inhibitor targeting two key kinases involved in cell cycle regulation and transcription: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9). This dual inhibitory activity underpins its mechanism of action, leading to the suppression of DNA replication initiation and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, presenting key quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction

The search for novel anticancer therapeutics has led to the exploration of various molecular targets critical for cancer cell proliferation and survival. Cell Division Cycle 7 (Cdc7) kinase, a key regulator of the initiation of DNA replication, has emerged as a promising target.[1] Its inhibition can selectively induce apoptosis in tumor cells, often independent of p53 status.[2] this compound was identified as a potent inhibitor of Cdc7 and was subsequently found to also inhibit Cyclin-Dependent Kinase 9 (Cdk9), a component of the positive transcription elongation factor b (P-TEFb) complex that regulates RNA polymerase II-mediated transcription.[3] This dual activity contributes to its robust anti-tumor effects observed in preclinical models.[4]

Discovery and Synthesis

This compound, with the chemical name 1,5,6,7-Tetrahydro-2-(4-pyridinyl)-4H-pyrrolo[3,2-c]pyridin-4-one, was discovered through a high-throughput screening campaign followed by chemical optimization. The synthesis and structure-activity relationships (SAR) of the 2-heteroaryl-pyrrolopyridinone scaffold were pivotal in identifying this compound as a lead compound.[2]

Synthesis

The synthesis of this compound involves a multi-step process starting from commercially available reagents. A key step is the construction of the pyrrolopyridinone core. The final compound is typically isolated as a hydrochloride salt to improve its solubility and handling properties.

Structure-Activity Relationship (SAR)

The development of this compound involved a systematic exploration of the SAR of the pyrrolopyridinone scaffold. Key findings from these studies include:

  • The 2-pyridyl group: The nitrogen atom in the pyridine (B92270) ring is crucial for activity, and its position significantly influences potency. The 4-pyridyl isomer (as in this compound) was found to be optimal.

  • The pyrrolopyridinone core: Modifications to this core structure generally led to a decrease in inhibitory activity.

  • Substitutions on the pyridine ring: While some substitutions were tolerated, they did not significantly improve potency over the unsubstituted parent compound.

Mechanism of Action

This compound exerts its anti-tumor effects through the dual inhibition of Cdc7 and Cdk9.

Inhibition of Cdc7 and DNA Replication Initiation

Cdc7, in complex with its regulatory subunit Dbf4, forms the active DDK (Dbf4-dependent kinase) complex. DDK is essential for the initiation of DNA replication through the phosphorylation of multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core of the replicative helicase.[1] Phosphorylation of MCM proteins by DDK is a critical step for the recruitment of other replication factors and the unwinding of DNA at replication origins.

This compound, as an ATP-competitive inhibitor of Cdc7, blocks the phosphorylation of MCM2 at serine 40 (Ser40) and Ser53, thereby preventing the activation of replication origins and halting the initiation of DNA synthesis.[5][6] This leads to S-phase arrest and subsequent apoptosis in cancer cells.

Inhibition of Cdk9 and Transcription

Cdk9 is the catalytic subunit of P-TEFb, which plays a crucial role in the regulation of transcription elongation by RNA polymerase II (Pol II). P-TEFb phosphorylates the C-terminal domain (CTD) of the large subunit of Pol II, as well as negative elongation factors, to promote the transition from abortive to productive transcription elongation. Inhibition of Cdk9 by this compound leads to a decrease in the phosphorylation of the Pol II CTD, resulting in the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1.[4] This contributes to the pro-apoptotic activity of the compound.

Crosstalk with the CDK2-RB-E2F Pathway

Recent studies have shown that this compound also exhibits off-target activity against CDK2.[7] This inhibition leads to reduced phosphorylation of the retinoblastoma protein (Rb) and subsequently decreased E2F-mediated transcription of genes required for S-phase entry, such as cyclin A and cyclin E.[7][8] This activity on the CDK2-Rb-E2F pathway likely contributes to the potent anti-proliferative effects of this compound.[7][8]

Data Presentation

In Vitro Kinase Inhibitory Activity

This compound is a potent inhibitor of Cdc7 and Cdk9, with high selectivity against a panel of other kinases.

Kinase TargetIC50 (nM)Reference
Cdc710[9]
Cdk9/cyclin T134[3]
In Vitro Anti-proliferative Activity

This compound has demonstrated broad anti-proliferative activity across a wide range of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
Panel of 171 human cancer cell lines (average)Various< 1 in 99 cell lines[3]
Multiple Myeloma cell lines (range)Multiple Myeloma1 - 3.5
In Vivo Antitumor Activity

This compound has shown significant antitumor activity in various preclinical xenograft models.

Tumor ModelDosing ScheduleTumor Growth Inhibition (%)Reference
NMS-354 (orally bioavailable form) in various xenografts20 mg/kgBroad range of activity[6]
Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have provided insights into the absorption, distribution, metabolism, and excretion of this compound and its analogs.

SpeciesRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
Mouse (Frondoside A, as an example)i.v. (100 µg/kg)~129 nM--8.5[10]
Mouse (Frondoside A, as an example)i.p. (100 µg/kg)~18.3 nM--14[10]

Experimental Protocols

Cdc7 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against Cdc7 kinase.

Methodology (based on a radiometric filter binding assay):

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and ATP.

  • Enzyme and Substrate: Use recombinant human Cdc7/Dbf4 complex as the enzyme source and a synthetic peptide or a protein substrate such as a fragment of MCM2.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction: Initiate the reaction by adding [γ-33P]ATP to the reaction mixture containing the enzyme, substrate, and inhibitor. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Filter Binding: Spot the reaction mixture onto a phosphocellulose filter membrane. Wash the membrane extensively to remove unincorporated [γ-33P]ATP.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cdk9 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against Cdk9 kinase.

Methodology (based on a luminescence-based ADP detection assay):

  • Reaction Mixture Preparation: Prepare a kinase reaction buffer containing a suitable buffer (e.g., HEPES), MgCl2, DTT, and a specific ATP concentration.

  • Enzyme and Substrate: Use recombinant human Cdk9/cyclin T1 complex and a peptide substrate derived from the C-terminal domain of RNA polymerase II.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction: Combine the enzyme, substrate, and inhibitor in a microplate well and initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add a reagent that converts the ADP produced during the kinase reaction into a detectable signal (e.g., luminescence).

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology (e.g., using a resazurin-based assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

  • Resazurin (B115843) Addition: Add a resazurin-based reagent to each well. Viable, metabolically active cells will reduce resazurin to the fluorescent product resorufin.

  • Incubation: Incubate the plate for a few hours to allow for the colorimetric/fluorometric change.

  • Signal Measurement: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Xenograft Study

Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment: Once tumors reach a specific size, randomize the mice into treatment and control groups. Administer this compound (or its orally bioavailable analog) and a vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Measure tumor volume and body weight of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

PHA767491_Signaling_Pathways cluster_Cdc7 Cdc7 Pathway (DNA Replication Initiation) cluster_Cdk9 Cdk9 Pathway (Transcription Elongation) Cdc7_Dbf4 Cdc7/Dbf4 (DDK) MCM MCM Complex (MCM2-7) Cdc7_Dbf4->MCM Phosphorylation Origin_Firing Replication Origin Firing MCM->Origin_Firing Activation Cell_Proliferation Cell_Proliferation Cdk9_CycT1 Cdk9/CycT1 (P-TEFb) PolII RNA Polymerase II Cdk9_CycT1->PolII Phosphorylation Mcl1 Mcl-1 mRNA PolII->Mcl1 Transcription Apoptosis_Inhibition Inhibition of Apoptosis Mcl1->Apoptosis_Inhibition Cell_Survival Cell_Survival PHA767491 This compound PHA767491->Cdc7_Dbf4 Inhibition PHA767491->Cdk9_CycT1 Inhibition

Caption: Signaling pathways inhibited by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assays (Cdc7 & Cdk9) Cell_Proliferation Cell Proliferation Assays Kinase_Assay->Cell_Proliferation Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for p-MCM2) Cell_Proliferation->Mechanism_Studies PK_Studies Pharmacokinetic Studies Xenograft_Models Xenograft Efficacy Models PK_Studies->Xenograft_Models PD_Biomarkers Pharmacodynamic Biomarker Analysis Xenograft_Models->PD_Biomarkers Discovery Compound Discovery (HTS & SAR) Lead_Optimization Lead Optimization Discovery->Lead_Optimization Preclinical_Candidate Preclinical Candidate (this compound) Lead_Optimization->Preclinical_Candidate cluster_invitro cluster_invitro Preclinical_Candidate->cluster_invitro cluster_invivo cluster_invivo Preclinical_Candidate->cluster_invivo

Caption: Preclinical development workflow for this compound.

Conclusion

This compound is a well-characterized dual inhibitor of Cdc7 and Cdk9 kinases with potent anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines. Its mechanism of action, involving the inhibition of both DNA replication initiation and transcription elongation, provides a multi-pronged attack on cancer cell viability. The preclinical data for this compound and its analogs have established a strong rationale for the clinical investigation of inhibitors targeting this dual mechanism. This technical guide provides a foundational resource for researchers and drug developers interested in the continued exploration of Cdc7/Cdk9 inhibitors as a promising therapeutic strategy in oncology.

References

PHA-767491: A Technical Guide to its Targets and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-767491 is a potent, ATP-competitive, small molecule inhibitor with a dual specificity for two critical cell cycle kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3][4] Its ability to target these key regulators of DNA replication and transcription has established it as a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides an in-depth overview of the molecular targets of this compound, the signaling pathways it modulates, and detailed protocols for its characterization.

Core Targets and Kinase Selectivity

This compound exhibits low nanomolar inhibitory activity against its primary targets, Cdc7 and Cdk9. The compound's selectivity has been profiled against a panel of other kinases, revealing a window of specificity that underscores its targeted mechanism of action.

Primary Targets
  • Cell Division Cycle 7 (Cdc7) Kinase: A serine/threonine kinase that plays an essential role in the initiation of DNA replication. In complex with its regulatory subunit, Dbf4, it forms the Dbf4-dependent kinase (DDK), which phosphorylates the minichromosome maintenance (MCM) complex, a key step in activating replication origins.[5]

  • Cyclin-Dependent Kinase 9 (Cdk9): A member of the CDK family that, in association with its cyclin T partner, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of many genes, including those encoding anti-apoptotic proteins.

Quantitative Kinase Inhibition Data

The inhibitory potency of this compound against its primary and key off-target kinases is summarized below. This data highlights the dual-specificity of the compound.

Kinase TargetIC50 (nM)Reference(s)
Cdc710[1][2][3]
Cdk934[1][2][3]
CDK2~240[6]

Signaling Pathways Modulated by this compound

By inhibiting Cdc7 and Cdk9, this compound concurrently disrupts two fundamental cellular processes: DNA replication initiation and transcriptional elongation. This dual action leads to cell cycle arrest and induction of apoptosis, particularly in cancer cells which are often highly dependent on these pathways.

Inhibition of DNA Replication Initiation via Cdc7

This compound's inhibition of Cdc7 prevents the phosphorylation of the MCM2-7 helicase complex. This action blocks the loading of other essential replication factors, thereby halting the initiation of DNA synthesis and leading to an S-phase arrest.

Cdc7_Signaling_Pathway Cdc7 Signaling Pathway and this compound Inhibition cluster_G1_S_Phase G1/S Phase Transition cluster_Replication_Initiation DNA Replication Initiation Pre-Replication Complex (pre-RC) Pre-Replication Complex (pre-RC) Cdc7/Dbf4 (DDK) Cdc7/Dbf4 (DDK) Pre-Replication Complex (pre-RC)->Cdc7/Dbf4 (DDK) recruits MCM2-7 Complex MCM2-7 Complex Phosphorylated MCM2-7 Phosphorylated MCM2-7 MCM2-7 Complex->Phosphorylated MCM2-7 Cdc7/Dbf4 (DDK)->MCM2-7 Complex phosphorylates Replication Fork Assembly Replication Fork Assembly Phosphorylated MCM2-7->Replication Fork Assembly activates DNA Synthesis DNA Synthesis Replication Fork Assembly->DNA Synthesis This compound This compound This compound->Cdc7/Dbf4 (DDK)

Inhibition of the Cdc7-mediated DNA replication initiation pathway by this compound.
Suppression of Transcription via Cdk9

Inhibition of Cdk9 by this compound prevents the phosphorylation of RNA Polymerase II, leading to a stall in transcriptional elongation. This is particularly detrimental for the expression of proteins with short half-lives, such as the anti-apoptotic protein Mcl-1, thereby sensitizing cells to apoptosis.

Cdk9_Signaling_Pathway Cdk9 Signaling Pathway and this compound Inhibition cluster_Transcription_Elongation Transcriptional Elongation cluster_Gene_Expression Gene Expression & Survival Cdk9/Cyclin T1 (P-TEFb) Cdk9/Cyclin T1 (P-TEFb) RNA Polymerase II (Pol II) RNA Polymerase II (Pol II) Cdk9/Cyclin T1 (P-TEFb)->RNA Polymerase II (Pol II) phosphorylates CTD Phosphorylated Pol II Phosphorylated Pol II RNA Polymerase II (Pol II)->Phosphorylated Pol II mRNA Elongation mRNA Elongation Phosphorylated Pol II->mRNA Elongation promotes Anti-apoptotic Proteins (e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) mRNA Elongation->Anti-apoptotic Proteins (e.g., Mcl-1) leads to synthesis of Cell Survival Cell Survival Anti-apoptotic Proteins (e.g., Mcl-1)->Cell Survival promotes This compound This compound This compound->Cdk9/Cyclin T1 (P-TEFb)

Inhibition of the Cdk9-mediated transcriptional elongation pathway by this compound.
Induction of Apoptosis

The combined inhibition of Cdc7 and Cdk9 by this compound culminates in the induction of apoptosis. This is achieved through the stalling of the cell cycle and the downregulation of key survival proteins. Treatment with this compound has been shown to increase the population of apoptotic cells, as measured by Annexin V staining.[7][8]

Cellular Effects of this compound

The dual inhibitory activity of this compound translates into potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.

Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant reduction in the S-phase population, consistent with its role in blocking DNA replication initiation.[1]

Cell LineTreatment Concentration (µM)Effect on S-Phase PopulationReference(s)
3T3Not Specified8% of cells in S-phase vs. 37% in control[1]
U87-MG1096% decrease in cell proliferation[7]
U251-MG1083% decrease in cell proliferation[7]
Apoptosis Induction

This compound induces apoptosis in a dose-dependent manner across various cancer cell types.

Cell LineTreatment Concentration (µM)ObservationReference(s)
Glioblastoma (U87-MG, U251-MG)2.5Approximately 45% decrease in cell viability[7]
Hepatocellular Carcinoma (HCC)2Increased caspase 3 activation and PARP fragmentation[4]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay (Radiolabel-based)

This protocol outlines a method to determine the IC50 of this compound against Cdc7 or Cdk9.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare Reagents Prepare serial dilutions of this compound, kinase, substrate, and [γ-32P]ATP. Start->Prepare Reagents Reaction Setup Combine kinase, substrate, and this compound in a reaction buffer. Prepare Reagents->Reaction Setup Initiate Reaction Add [γ-32P]ATP to start the reaction. Incubate at 30°C. Reaction Setup->Initiate Reaction Stop Reaction Stop the reaction by adding phosphoric acid. Initiate Reaction->Stop Reaction Filter and Wash Spot the reaction mixture onto a phosphocellulose filter and wash. Stop Reaction->Filter and Wash Measure Radioactivity Quantify the incorporated radioactivity using a scintillation counter. Filter and Wash->Measure Radioactivity Data Analysis Calculate IC50 values by plotting % inhibition vs. inhibitor concentration. Measure Radioactivity->Data Analysis End End Data Analysis->End

Workflow for an in vitro radiolabel-based kinase assay.

Materials:

  • Recombinant active Cdc7/Dbf4 or Cdk9/Cyclin T1

  • Specific peptide substrate (e.g., MCM2 peptide for Cdc7)

  • This compound

  • Kinase reaction buffer

  • [γ-³²P]ATP

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, combine the kinase, substrate, and diluted this compound in the kinase reaction buffer.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[9]

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Cellular Apoptosis Assay (Annexin V Staining)

This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound.[10][11]

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution following this compound treatment using PI staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (B145695)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Conclusion

This compound is a well-characterized dual inhibitor of Cdc7 and Cdk9 kinases. Its ability to potently and selectively inhibit these key regulators of DNA replication and transcription provides a powerful mechanism for inducing cell cycle arrest and apoptosis in cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to investigate these fundamental cellular processes and to explore its therapeutic potential.

References

PHA-767491: A Technical Guide to its Effects on DNA Replication Initiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-767491 is a potent small molecule inhibitor that has garnered significant interest in cancer research due to its targeted disruption of DNA replication initiation. This dual inhibitor primarily targets Cell Division Cycle 7 (Cdc7) kinase and Cyclin-Dependent Kinase 9 (Cdk9), key regulators of cell cycle progression and transcription. By inhibiting Cdc7, this compound effectively blocks the phosphorylation of the Minichromosome Maintenance (MCM) complex, a critical step for the activation of the replicative helicase and the subsequent unwinding of DNA at replication origins. This action prevents the initiation of DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells, which often exhibit a heightened dependency on Cdc7 for their proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its effects on various cancer cell lines.

Mechanism of Action: Inhibition of DNA Replication Initiation

The initiation of DNA replication is a tightly regulated process ensuring the faithful duplication of the genome once per cell cycle. A pivotal step in this process is the activation of the MCM helicase, which is composed of six subunits (Mcm2-7). This activation is contingent upon phosphorylation by the Dbf4-dependent kinase (DDK), a complex formed by the catalytic subunit Cdc7 and its regulatory subunit Dbf4.

This compound functions as an ATP-competitive inhibitor of Cdc7 kinase.[1] By binding to the ATP pocket of Cdc7, it prevents the transfer of a phosphate (B84403) group to its substrates, most notably the Mcm2 subunit of the MCM complex.[2][3] The phosphorylation of Mcm2, particularly at serine residues 40 and 53, is essential for the recruitment of other replication factors, such as Cdc45, and the subsequent unwinding of the DNA double helix.[1][2]

The inhibition of Cdc7 by this compound leads to a cascade of effects:

  • Blocked Mcm2 Phosphorylation: The primary molecular effect is the lack of Mcm2 phosphorylation.[4]

  • Inhibition of Origin Firing: Without phosphorylated Mcm2, replication origins are not activated, and DNA synthesis cannot commence.[2][4]

  • S-Phase Arrest: Cells are arrested in the S-phase of the cell cycle due to the inability to initiate DNA replication.

  • Induction of Apoptosis: The sustained block in DNA replication triggers apoptotic pathways, leading to programmed cell death, particularly in cancer cells that are often under replicative stress.[2][5]

Notably, this compound does not inhibit the progression of already established replication forks, highlighting its specific role in targeting the initiation phase of DNA replication.[2][4]

In addition to its effects on Cdc7, this compound also inhibits Cdk9, a component of the positive transcription elongation factor b (P-TEFb).[5][6] Inhibition of Cdk9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, which contributes to the pro-apoptotic activity of this compound.[6][7]

Quantitative Data: Inhibitory Potency and Cellular Effects

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against its primary kinase targets and its anti-proliferative effects in various cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Reference
Cdc710[1][6][8][9][10]
Cdk934[1][6][8][9][10]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Colo-205Colon Carcinoma1.3[11]
HCT-116Colon CarcinomaNot specified[10]
A2780Ovary CarcinomaNot specified[10]
HL60Promyelocytic LeukemiaNot specified[10]
K562Chronic Myelogenous LeukemiaLess sensitive[10]
NHDFNormal Human Dermal FibroblastsResistant[10]
MCF7Breast CancerResistant[10]
U87-MGGlioblastomaNot specified[5]
U251-MGGlioblastomaNot specified[5]
HCC1954Breast Cancer0.64[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Cdc7 Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of Cdc7 kinase using a purified Mcm2 substrate.

Materials:

  • Recombinant human Cdc7/Dbf4 kinase

  • Purified recombinant Mcm2 protein (or a peptide substrate)

  • This compound

  • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • [γ-³²P]ATP

  • ATP

  • Phosphocellulose paper or beads

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, combine the kinase assay buffer, Mcm2 substrate, and the diluted this compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and cold ATP to a final concentration of 1.5 µM.[1]

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[12]

  • Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound or DMSO for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Mcm2 Phosphorylation

This method is used to directly assess the inhibition of Cdc7 kinase activity in cells by measuring the phosphorylation status of its substrate, Mcm2.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Mcm2 (Ser40/53), anti-total Mcm2, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody against phospho-Mcm2.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Mcm2 and a loading control to ensure equal protein loading.

Visualizations

Signaling Pathway

PHA767491_Mechanism cluster_G1_S G1/S Phase Transition cluster_S_Phase S Phase Initiation ORC ORC Cdc6_Cdt1 Cdc6/Cdt1 ORC->Cdc6_Cdt1 recruits MCM Mcm2-7 Complex (Inactive Helicase) Cdc6_Cdt1->MCM loads preRC Pre-Replicative Complex (pre-RC) MCM->preRC forms Cdc7_Dbf4 Cdc7/Dbf4 (DDK) preRC->Cdc7_Dbf4 substrate pMCM Phospho-Mcm2-7 (Active Helicase) Cdc7_Dbf4->pMCM phosphorylates Cdc45_GINS Cdc45/GINS pMCM->Cdc45_GINS recruits CMG CMG Complex Cdc45_GINS->CMG forms DNA_Unwinding DNA Unwinding CMG->DNA_Unwinding Replication DNA Replication DNA_Unwinding->Replication PHA767491 This compound PHA767491->Cdc7_Dbf4 inhibits

This compound inhibits Cdc7/Dbf4, blocking Mcm2-7 phosphorylation and DNA replication initiation.
Experimental Workflow: DNA Combing Assay

DNA_Combing_Workflow cluster_cell_culture Cell Culture & Treatment cluster_labeling DNA Fiber Labeling cluster_preparation DNA Fiber Preparation cluster_analysis Immunodetection & Analysis A 1. Seed cells and allow to adhere B 2. Treat with this compound or DMSO (control) A->B C 3. Pulse 1: Add IdU (first nucleotide analog) B->C D 4. Wash out IdU C->D E 5. Pulse 2: Add CldU (second nucleotide analog) D->E F 6. Harvest cells E->F G 7. Embed cells in agarose (B213101) plugs F->G H 8. Lyse cells and digest proteins G->H I 9. Stretch DNA fibers on silanized coverslips H->I J 10. Stain with fluorescently labeled anti-IdU and anti-CldU antibodies I->J K 11. Acquire images using fluorescence microscopy J->K L 12. Measure the length and number of labeled tracks to determine origin firing frequency and fork speed K->L

Workflow for DNA combing assay to measure the effect of this compound on DNA replication initiation.

Conclusion

This compound is a valuable research tool for dissecting the molecular mechanisms of DNA replication initiation. Its potent and specific inhibition of Cdc7 kinase provides a means to study the consequences of blocking this critical S-phase-promoting factor. The dual inhibition of Cdk9 adds another layer of complexity to its cellular effects, contributing to its pro-apoptotic activity. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the Cdc7 pathway in cancer and other proliferative diseases. The continued study of compounds like this compound will undoubtedly provide deeper insights into the fundamental processes of cell cycle control and offer new avenues for the development of targeted therapies.

References

Structural Analysis of PHA-767491 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-767491 is a potent, ATP-competitive, dual inhibitor of two key serine/threonine kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2] Its ability to target these kinases, which are crucial for DNA replication initiation and transcriptional regulation respectively, has positioned it as a compound of significant interest in oncology research. This technical guide provides an in-depth analysis of the structural basis of this compound's binding to its primary targets, supported by quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and experimental workflows.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound has been quantified against its primary targets and in various cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target/Cell LineIC50 (nM)Notes
Kinase Targets
Cdc710ATP-competitive inhibition.[1][2]
Cdk934Dual inhibitory activity.[1][2]
Cell Line Proliferation
Average (61 tumor cell lines)3170Broad anti-proliferative activity.
HCC1954 (Breast Cancer)640
Colo-205 (Colon Cancer)1300

Structural Basis of this compound Binding

The mechanism of action of this compound is rooted in its ability to compete with ATP for the binding pocket of its target kinases. This has been elucidated through X-ray crystallography for the Cdc7-Dbf4 complex.

Binding to Cdc7-Dbf4

The crystal structure of human Cdc7 kinase in complex with its activator Dbf4 and this compound (PDB ID: 4F9B) reveals the precise molecular interactions that underpin its inhibitory activity. The inhibitor occupies the ATP-binding pocket of Cdc7, forming key hydrogen bonds and hydrophobic interactions with residues in the kinase hinge region and surrounding areas. This binding prevents the physiological binding of ATP, thereby inhibiting the kinase's phosphorylating activity.

While a crystal structure of this compound in complex with Cdk9 is not publicly available, molecular docking and computational studies suggest a similar binding mode within the ATP-binding pocket of Cdk9. The high degree of conservation in the ATP-binding sites of many kinases provides a structural basis for the dual inhibitory action of this compound.

Signaling Pathways Modulated by this compound

This compound's dual inhibition of Cdc7 and Cdk9 impacts two critical cellular processes: DNA replication and transcription.

Inhibition of DNA Replication Initiation via Cdc7

Cdc7, in complex with its regulatory subunit Dbf4, forms the Dbf4-dependent kinase (DDK). DDK is essential for the initiation of DNA replication. It phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (Mcm2-7), which is the core of the replicative DNA helicase. This phosphorylation event is a critical step in the activation of the helicase and the subsequent unwinding of DNA at replication origins. By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication and arresting the cell cycle at the G1/S transition.

G cluster_0 G1 Phase cluster_1 S Phase Initiation Origin Recognition Complex (ORC) Origin Recognition Complex (ORC) Pre-Replicative Complex (pre-RC) Pre-Replicative Complex (pre-RC) Origin Recognition Complex (ORC)->Pre-Replicative Complex (pre-RC) recruits MCM2-7 Phosphorylation MCM2-7 Phosphorylation Pre-Replicative Complex (pre-RC)->MCM2-7 Phosphorylation targeted by MCM2-7 MCM2-7 MCM2-7->Pre-Replicative Complex (pre-RC) loaded onto origin Cdc7-Dbf4 (DDK) Cdc7-Dbf4 (DDK) Cdc7-Dbf4 (DDK)->MCM2-7 Phosphorylation phosphorylates Cdk2-Cyclin E Cdk2-Cyclin E Cdk2-Cyclin E->MCM2-7 Phosphorylation phosphorylates Helicase Activation & DNA Unwinding Helicase Activation & DNA Unwinding MCM2-7 Phosphorylation->Helicase Activation & DNA Unwinding leads to DNA Replication DNA Replication Helicase Activation & DNA Unwinding->DNA Replication initiates This compound This compound This compound->Cdc7-Dbf4 (DDK) inhibits

This compound inhibits DNA replication by blocking Cdc7-mediated MCM phosphorylation.
Inhibition of Transcription Elongation via Cdk9

Cdk9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) and negative elongation factors, which is a crucial step for the transition from abortive to productive transcription elongation. Inhibition of Cdk9 by this compound leads to a decrease in RNAPII CTD phosphorylation, resulting in the suppression of transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1. This transcriptional repression contributes to the pro-apoptotic effects of this compound.

G Promoter-proximal Paused RNAPII Promoter-proximal Paused RNAPII Productive Transcription Elongation Productive Transcription Elongation Promoter-proximal Paused RNAPII->Productive Transcription Elongation transition to mRNA synthesis (e.g., Mcl-1) mRNA synthesis (e.g., Mcl-1) Productive Transcription Elongation->mRNA synthesis (e.g., Mcl-1) leads to P-TEFb (Cdk9/Cyclin T) P-TEFb (Cdk9/Cyclin T) P-TEFb (Cdk9/Cyclin T)->Promoter-proximal Paused RNAPII phosphorylates RNAPII CTD This compound This compound This compound->P-TEFb (Cdk9/Cyclin T) inhibits

This compound suppresses transcription by inhibiting Cdk9-mediated RNAPII phosphorylation.

Experimental Protocols

Cdc7/Dbf4 Kinase Assay (ADP-Glo™ Luminescence Assay)

This protocol outlines a method for measuring the in vitro kinase activity of Cdc7/Dbf4 and assessing the inhibitory potential of compounds like this compound.

Materials:

  • Cdc7/Dbf4 Kinase Enzyme System

  • ADP-Glo™ Kinase Assay Kit

  • Substrate (e.g., recombinant MCM2 protein)

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • Test inhibitor (this compound) dissolved in DMSO

  • 96-well white assay plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and prepare the kinase reaction buffer. Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the test inhibitor dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Master Mix Preparation: Prepare a master mix containing the kinase reaction buffer, substrate, and the Cdc7/Dbf4 enzyme.

  • Initiate Kinase Reaction: Add the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure Luminescence: Read the luminescence in each well using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

G Reagent Preparation Prepare buffers, enzyme, substrate, ATP, and inhibitor dilutions Reaction Setup Add inhibitor and master mix to 96-well plate Reagent Preparation->Reaction Setup Kinase Reaction Initiate with ATP, incubate at 30°C Reaction Setup->Kinase Reaction Reaction Termination & ATP Depletion Add ADP-Glo™ Reagent, incubate at RT Kinase Reaction->Reaction Termination & ATP Depletion Signal Generation Add Kinase Detection Reagent, incubate at RT Reaction Termination & ATP Depletion->Signal Generation Luminescence Measurement Read plate with luminometer Signal Generation->Luminescence Measurement

Workflow for the Cdc7/Dbf4 ADP-Glo™ Kinase Assay.
Protein Crystallography for Structural Analysis

This section provides a generalized workflow for obtaining the crystal structure of a kinase-inhibitor complex.

Procedure:

  • Protein Expression and Purification: Express recombinant Cdc7-Dbf4 or Cdk9-Cyclin T complex in a suitable system (e.g., insect cells). Purify the protein complex to high homogeneity using chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Complex Formation: Incubate the purified protein complex with a molar excess of this compound to ensure saturation of the binding site.

  • Crystallization Screening: Set up crystallization trials using various commercially available or in-house screens that cover a wide range of pH, precipitants, and additives. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Crystal Optimization: Optimize the initial crystallization conditions by fine-tuning the concentrations of protein, inhibitor, and crystallizing agents to obtain diffraction-quality crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and determine the structure using molecular replacement with a known kinase structure as a search model. Refine the model against the experimental data, including the manual building of the inhibitor into the electron density map.

  • Structural Analysis: Analyze the final refined structure to identify the key molecular interactions between this compound and the kinase active site.

G Protein Expression & Purification Protein Expression & Purification Complex Formation Complex Formation Protein Expression & Purification->Complex Formation Crystallization Screening Crystallization Screening Complex Formation->Crystallization Screening Crystal Optimization Crystal Optimization Crystallization Screening->Crystal Optimization X-ray Data Collection X-ray Data Collection Crystal Optimization->X-ray Data Collection Structure Determination & Refinement Structure Determination & Refinement X-ray Data Collection->Structure Determination & Refinement Structural Analysis Structural Analysis Structure Determination & Refinement->Structural Analysis

General workflow for protein-inhibitor co-crystallography.

Conclusion

The dual inhibition of Cdc7 and Cdk9 by this compound provides a powerful mechanism for inducing cell cycle arrest and apoptosis in cancer cells. The structural understanding of its binding to the ATP pocket of these kinases is fundamental for its further development and for the design of next-generation inhibitors with improved potency and selectivity. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other kinase inhibitors.

References

PHA-767491: A Technical Guide to its Chemical Properties, Structure, and Core Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PHA-767491, a potent, ATP-competitive dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9). This guide details the compound's chemical and physical properties, structure, and established experimental protocols for its application in research settings.

Core Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name 2-(pyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one[2]
Molecular Formula C₁₂H₁₁N₃O[2]
Molecular Weight 213.24 g/mol [2]
CAS Number 845714-00-3[2]
Appearance Solid powder-
InChIKey DKXHSOUZPMHNIZ-UHFFFAOYSA-N[3][4]
Canonical SMILES O=C1NCCc2c1cc(-c1ccncc1)[nH]2[2]

Table 1: Solubility Data

SolventSolubility (Free Base)Solubility (HCl Salt)Source(s)
Water Insoluble50 mg/mL (with sonication)[2][5]
Ethanol Insoluble-[2]
DMSO ≥10.65 mg/mL; up to 40 mg/mL with sonication17.33 mg/mL (with sonication and warming)[2][5]

Chemical Structure

This compound possesses a tetracyclic pyrrolopyridinone core structure, which serves as the scaffold for its interaction with the ATP-binding pockets of its target kinases. The key structural feature is a pyridine (B92270) ring attached at the 2-position of the pyrrolopyridinone system. This structure is fundamental to its inhibitory activity.

Biological Activity and Mechanism of Action

This compound is a dual inhibitor with high potency against Cdc7 and Cdk9 kinases, key regulators of the cell cycle and transcription, respectively. Its ATP-competitive nature allows it to block the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis.[2][6]

Table 2: Kinase Inhibitory Activity

Target KinaseIC₅₀ (nM)NotesSource(s)
Cdc7 10Primary target; inhibits initiation of DNA replication.[2][7]
Cdk9 34Co-target; inhibits transcription via RNA Polymerase II.[2][7]
Cdk1 ~200~20-fold less potent than against Cdc7.[2]
Cdk2 ~200~20-fold less potent than against Cdc7.[2]
GSK-3β ~200~20-fold less potent than against Cdc7.[2]
MAPKAP-K2 (MK-2) 171Potent off-target effect.[8]

The primary mechanism of action involves the inhibition of Cdc7, which is essential for the initiation of DNA replication through the phosphorylation of the minichromosome maintenance (MCM) protein complex.[2] By preventing MCM phosphorylation, this compound effectively halts the activation of replication origins.[9] Concurrently, its inhibition of Cdk9 disrupts transcriptional processes, contributing to its pro-apoptotic effects.[7]

PHA767491_Signaling_Pathway cluster_0 This compound Action cluster_1 Kinase Targets cluster_2 Downstream Processes cluster_3 Cellular Outcomes This compound This compound Cdc7 Cdc7 This compound->Cdc7 Cdk9 Cdk9 This compound->Cdk9 MCM_Complex MCM Complex (p-MCM2↓) Cdc7->MCM_Complex P RNAPII RNA Pol II (p-RNAPII↓) Cdk9->RNAPII P Replication DNA Replication Initiation Block MCM_Complex->Replication Transcription Transcription Elongation Block RNAPII->Transcription Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis

This compound dual-inhibition signaling pathway.

Experimental Protocols

The following sections detail standardized protocols for the synthesis and application of this compound. These are intended as a guide and may require optimization based on specific experimental systems.

Chemical Synthesis

The synthesis of this compound and its analogues was first described by Vanotti et al. The core of the synthesis involves the construction of the 2-heteroaryl-pyrrolopyridinone scaffold.

  • Primary Reference: Vanotti, E., Amici, R., Bargiotti, A., et al. (2008). Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 51(3), 487-501.[1]

Researchers should refer to this publication for the detailed synthetic route, including starting materials, reaction conditions, and purification methods.

In Vitro Kinase Assay (Radiolabel-Based)

This protocol is designed to measure the inhibitory activity of this compound against Cdc7 kinase.

  • Reaction Setup: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Inhibitor Preparation: Serially dilute this compound in DMSO, then further dilute in the reaction buffer to the desired final concentrations.

  • Enzyme and Substrate: In a microplate, combine purified human DDK (Cdc7-Dbf4 complex) with a suitable substrate (e.g., recombinant MCM2 protein).

  • Pre-incubation: Add the diluted this compound to the enzyme/substrate mixture and pre-incubate for 5-10 minutes at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding an ATP mix containing [γ-³²P]ATP (e.g., 10 µCi) and unlabeled ATP (e.g., 1.5 µM).

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 1X Laemmli buffer or an acidic stop solution.

  • Detection: Separate the proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film.

  • Quantification: Quantify the ³²P-labeled bands using densitometry software (e.g., ImageJ) to determine the extent of phosphorylation. Calculate IC₅₀ values using appropriate curve-fitting software (e.g., GraphPad Prism).

Cell Viability Assay (MTT-Based)

This protocol assesses the effect of this compound on the proliferation and viability of cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 2,500-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC₅₀ for cell viability.

Western Blot for MCM2 Phosphorylation

This protocol allows for the direct measurement of Cdc7 inhibition in a cellular context.

  • Cell Treatment: Culture cells to ~70-80% confluency and treat with this compound (e.g., 2 µM) or vehicle control for a desired time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated MCM2 (e.g., p-MCM2 Ser40/41 or Ser53).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the membrane with an antibody for total MCM2 or a loading control (e.g., actin) to ensure equal loading. Quantify band intensities to determine the change in MCM2 phosphorylation.

Experimental_Workflow cluster_workflow Cell-Based Assay Workflow for this compound cluster_endpoints 4. Endpoint Analysis A 1. Cell Culture (e.g., HeLa, U2OS) B 2. Treatment (this compound vs. Vehicle) A->B C 3. Incubation (e.g., 24-72 hours) B->C D Cell Viability (MTT / CellTiter-Glo) C->D E Protein Analysis (Western Blot) C->E F 5. Data Acquisition (Plate Reader / Imager) D->F E->F G 6. IC50 / Phospho-Protein Quantification F->G

A representative workflow for evaluating this compound in cell culture.
In Vivo Mouse Xenograft Studies

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in vivo. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation: Culture a human tumor cell line (e.g., HL-60, HCT-116) and harvest cells during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel, to the desired concentration.

  • Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Cohort Grouping: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound to the treatment group at a specified dose and schedule (e.g., 20-30 mg/kg, twice daily, by oral gavage).[2] The control group receives the vehicle only.

  • Efficacy Monitoring: Measure tumor volume with calipers and record mouse body weight regularly (e.g., 2-3 times per week) to monitor efficacy and toxicity.

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a fixed duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and perform statistical analysis to compare the treatment group to the control group.

References

Investigating the Antitumor Activity of PHA-767491: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-767491 is a potent, dual ATP-competitive inhibitor of cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (Cdk9).[1] Its antitumor activity stems from a multi-pronged mechanism that disrupts critical cellular processes essential for cancer cell proliferation and survival. By inhibiting Cdc7, this compound prevents the initiation of DNA replication, a key step in cell division.[2] Simultaneously, its inhibition of Cdk9 leads to the downregulation of the anti-apoptotic protein Mcl-1, thereby promoting programmed cell death.[3] This technical guide provides an in-depth overview of the preclinical antitumor activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound exerts its antitumor effects through the dual inhibition of two key kinases:

  • Cdc7 Kinase: A serine/threonine kinase crucial for the G1/S transition and the initiation of DNA replication.[4] Cdc7, in complex with its regulatory subunit Dbf4, phosphorylates multiple subunits of the minichromosome maintenance (MCM) 2-7 complex.[4] This phosphorylation is an essential step for the loading of other replication factors and the unwinding of DNA at replication origins.[4] By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA synthesis and causing cell cycle arrest.[2]

  • Cdk9 Kinase: A key component of the positive transcription elongation factor b (P-TEFb), which regulates transcriptional elongation by phosphorylating the C-terminal domain of RNA polymerase II. Cdk9 activity is critical for the expression of short-lived anti-apoptotic proteins, most notably Mcl-1.[3] Inhibition of Cdk9 by this compound leads to a rapid decrease in Mcl-1 levels, sensitizing cancer cells to apoptosis.[3]

The dual inhibition of Cdc7 and Cdk9 results in a synergistic antitumor effect, inducing both cell cycle arrest and apoptosis in a wide range of cancer cell types.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).

PHA767491_Mechanism_of_Action cluster_cdc7 Cdc7 Pathway cluster_cdk9 Cdk9 Pathway Cdc7 Cdc7/Dbf4 MCM MCM Complex Cdc7->MCM Phosphorylation Replication DNA Replication Initiation MCM->Replication Cdk9 Cdk9/Cyclin T RNAPII RNA Pol II Cdk9->RNAPII Phosphorylation Mcl1_mRNA Mcl-1 mRNA RNAPII->Mcl1_mRNA Transcription Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Translation Apoptosis_Inhibition Inhibition of Apoptosis Mcl1_Protein->Apoptosis_Inhibition Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis PHA767491 This compound PHA767491->Cdc7 PHA767491->Cdk9 Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Cancer Cell Lines treatment This compound Treatment start->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western Western Blot (p-MCM2, Mcl-1) treatment->western mice Immunocompromised Mice xenograft Tumor Xenograft Implantation mice->xenograft drug_admin This compound Administration xenograft->drug_admin monitoring Tumor Growth Monitoring drug_admin->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC) monitoring->endpoint

References

Preliminary Efficacy of PHA-767491: A Dual Kinase Inhibitor in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PHA-767491 is a potent, orally bioavailable small molecule that has garnered significant interest in the field of oncology for its dual inhibitory activity against two key cell cycle kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3] This dual mechanism of action allows this compound to uniquely target both DNA replication initiation and transcriptional regulation, leading to anti-proliferative and pro-apoptotic effects in a variety of cancer models. This technical guide provides a comprehensive overview of the preliminary efficacy studies of this compound, focusing on its mechanism of action, quantitative data from various cancer cell lines, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its anti-tumor effects through the simultaneous inhibition of Cdc7 and Cdk9.

  • Inhibition of Cdc7: Cdc7, in complex with its regulatory subunit Dbf4 (forming the DDK complex), is a crucial kinase that phosphorylates the Minichromosome Maintenance (MCM) complex (MCM2-7).[4][5] This phosphorylation event is an essential step for the initiation of DNA replication during the S phase of the cell cycle.[4] By inhibiting Cdc7, this compound prevents the activation of the MCM helicase, thereby blocking the initiation of DNA replication and arresting cell cycle progression.[4][6]

  • Inhibition of Cdk9: Cdk9, as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), plays a critical role in regulating gene transcription. It phosphorylates the C-terminal domain of RNA Polymerase II, a modification necessary for productive transcript elongation.[7] Inhibition of Cdk9 by this compound leads to a decrease in the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1.[2][6] The downregulation of Mcl-1 is a key event that primes cancer cells for apoptosis.

This dual inhibitory action gives this compound the potential to be effective against both quiescent and actively proliferating cancer cells through distinct mechanisms.[6][8]

Quantitative Data on Efficacy

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Colo-205Colorectal Carcinoma1.3[1][9]
HCC1954Breast Carcinoma0.64[1][9]
PC3Prostate Cancer1.03[4]
SW480Colorectal Adenocarcinoma1.15[4]
SW620Colorectal Adenocarcinoma1.4[4]
U87-MGGlioblastoma~3.17 (mean)[10]
U251-MGGlioblastoma~3.17 (mean)[10]
Various CLL patient samplesChronic Lymphocytic Leukemia0.5 - 1.0[2]

Table 2: Effects of this compound on Cell Proliferation and Apoptosis

Cell LineConcentration (µM)EffectPercentageReference
U87-MG2.5Decrease in cell viability~45%[10]
U87-MG10Decrease in cell viability~75%[10]
U251-MG2.5Decrease in cell viability~45%[10]
U251-MG10Decrease in cell viability~70%[10]
U87-MG10Decrease in cell proliferation96%[10]
U251-MG10Decrease in cell proliferation83%[10]
3T3 (non-tumorigenic)10Decrease in cell viability~20%[10]
HCC1954 & Colo-2051Induction of apoptosisData not quantified[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for assessing its efficacy.

PHA767491_Mechanism cluster_replication DNA Replication Initiation cluster_transcription Transcriptional Regulation Cdc7_Dbf4 Cdc7-Dbf4 (DDK) MCM MCM2-7 Complex Cdc7_Dbf4->MCM phosphorylates CellCycleArrest Cell Cycle Arrest Cdc7_Dbf4->CellCycleArrest Replication DNA Replication MCM->Replication activates Cdk9_CycT Cdk9-Cyclin T (P-TEFb) RNAPII RNA Polymerase II Cdk9_CycT->RNAPII phosphorylates Mcl1_mRNA Mcl-1 mRNA RNAPII->Mcl1_mRNA transcribes Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis inhibits PHA767491 This compound PHA767491->Cdc7_Dbf4 inhibits PHA767491->Cdk9_CycT inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Efficacy Assessment start Cancer Cell Culture treatment Treat with this compound (various concentrations) start->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation proliferation Cell Proliferation Assay (e.g., PrestoBlue, BrdU) incubation->proliferation viability Cell Viability Assay (e.g., MTT, Trypan Blue) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI, Caspase activity) incubation->apoptosis western_blot Western Blot Analysis (p-MCM2, Mcl-1, PARP cleavage) incubation->western_blot data_analysis Data Analysis (IC50 calculation, statistical tests) proliferation->data_analysis viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

Cell Culture and Drug Treatment
  • Cell Lines: Human cancer cell lines such as U87-MG, U251-MG (glioblastoma), PC3 (prostate cancer), SW480, SW620 (colorectal cancer), HCC1954 (breast cancer), and Colo-205 (colorectal cancer) are commonly used.[4][9][10] Non-tumorigenic cell lines like NIH 3T3 can be used as controls.[10]

  • Culture Conditions: Cells are typically maintained in appropriate media (e.g., RPMI, DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is dissolved in DMSO to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

Cell Viability and Proliferation Assays
  • PrestoBlue™ Cell Viability Assay:

    • Seed 2,000 cells per well in a 96-well plate and culture for 24 hours.

    • Add this compound at various concentrations and incubate for 48 hours.

    • Add 10 µL of PrestoBlue™ reagent to each well and incubate for 1 hour at 37°C.

    • Measure fluorescence at an excitation of 560 nm and emission of 590 nm using a plate reader.[4]

  • Bromodeoxyuridine (BrdU) Incorporation Assay:

    • Treat cells with this compound for a specified period.

    • Add BrdU to the culture medium and incubate to allow for incorporation into newly synthesized DNA.

    • Fix the cells and detect incorporated BrdU using an anti-BrdU antibody in a chemiluminescent assay.[10]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with this compound for the desired time (e.g., 12 hours for CLL cells).[6]

    • Harvest and wash the cells with PBS.

    • Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[6]

  • Western Blot for Apoptosis Markers: Analyze the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis, by Western blotting.[2][11]

Western Blot Analysis
  • Lyse this compound-treated and control cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against proteins of interest (e.g., p-MCM2, Mcl-1, Cdc7, Cdk9, cleaved PARP).

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.[2][4][6]

Conclusion

The preliminary studies on this compound highlight its promise as a therapeutic agent for various cancers. Its unique dual inhibitory mechanism against Cdc7 and Cdk9 provides a strong rationale for its anti-proliferative and pro-apoptotic effects. The quantitative data presented demonstrate its potency in the low micromolar range across a panel of cancer cell lines. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the efficacy and molecular mechanisms of this compound in preclinical and clinical settings. Future research should continue to explore its efficacy in combination with other anti-cancer agents and in in vivo models to fully realize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for PHA-767491 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-767491 is a potent, ATP-competitive small molecule inhibitor with dual specificity for Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1] As a critical regulator of the initiation of DNA replication, Cdc7 kinase's activity is essential for the firing of replication origins. Cdk9, a component of the positive transcription elongation factor b (P-TEFb), plays a crucial role in the regulation of transcription. The dual inhibition of these kinases by this compound leads to the suppression of DNA replication and the induction of apoptosis, making it a compound of significant interest in cancer research. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its purified target kinases and in various cancer cell lines. The following tables summarize the key potency data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Assay Conditions
Cdc710ATP concentration of 1.5 µM[1]
Cdk934Not specified[1]

Table 2: Anti-Proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Average of 61 cell linesVarious3.17[1]
HCC1954Breast0.64[2]
Colo-205Colon1.3[2]
U87-MGGlioblastoma~2.5[3]
U251-MGGlioblastoma~2.5[3]
SW480Colon1.15[4]
K562Leukemia5.87[5]
SF-268CNS0.86[5]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_determination Determine IC50 values for Cdc7 and Cdk9 Kinase_Assay->IC50_determination Data_Analysis Data Analysis and Interpretation IC50_determination->Data_Analysis Cell_Culture Culture Cancer Cell Lines MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis Determine Anti-proliferative IC50 Determine Anti-proliferative IC50 MTT_Assay->Determine Anti-proliferative IC50 Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Determine Anti-proliferative IC50->Data_Analysis Start This compound (Test Compound) Start->Kinase_Assay Start->Cell_Culture

Caption: Workflow for evaluating this compound.

Experimental Protocols

In Vitro Kinase Assay: ADP-Glo™ Luminescence-Based Protocol

This protocol is adapted for determining the IC50 of this compound against Cdc7 and Cdk9 kinases. The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method for measuring kinase activity.

Materials:

  • Recombinant human Cdc7/Dbf4 or Cdk9/Cyclin T1

  • Kinase-specific substrate (e.g., PDKtide for Cdc7)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • DMSO

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A 10-point, 3-fold dilution series starting from 1 mM is recommended. Further dilute the compound in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a kinase/substrate solution in kinase assay buffer. The optimal concentration of the kinase and substrate should be determined empirically.

    • Add 2.5 µL of the kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to the Km for the respective kinase (typically 10-100 µM).

    • The final reaction volume is 10 µL.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: MTT Cell Viability Protocol

This protocol is for determining the anti-proliferative IC50 of this compound in a selected cancer cell line. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

Application Notes and Protocols for PHA-767491 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing cell viability in response to treatment with PHA-767491, a potent dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9). These protocols are intended for use by researchers, scientists, and professionals involved in drug development and cancer research.

Introduction to this compound

This compound is a small molecule inhibitor that targets two key kinases involved in cell cycle progression and transcription. By inhibiting Cdc7, it blocks the initiation of DNA replication, and by inhibiting Cdk9, it interferes with transcription elongation.[1][2] This dual mechanism of action leads to cell cycle arrest and apoptosis in various cancer cell lines, making it a compound of interest for anti-cancer therapy.[3] The assessment of its cytotoxic and anti-proliferative effects is crucial for its development as a therapeutic agent. Cell viability assays such as the MTT and CellTiter-Glo assays are fundamental tools for this purpose.

Data Presentation: Anti-proliferative Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Assay ConditionsReference
U87-MGGlioblastoma~2.572h treatment[1]
U251-MGGlioblastoma~2.572h treatment[1]
HCC1954Breast Cancer0.6472h treatment[4]
Colo-205Colorectal Cancer1.372h treatment[4]
Mean (61 cell lines)Various3.17Not specified[1]

Signaling Pathway of this compound

The diagram below illustrates the signaling pathway affected by this compound.

PHA767491_Pathway cluster_replication DNA Replication Initiation cluster_transcription Transcription Elongation cluster_outcome Cellular Outcomes Cdc7 Cdc7/Dbf4 MCM MCM Complex Cdc7->MCM Phosphorylation Replication_Inhibition Inhibition of DNA Replication Cdk9 Cdk9/Cyclin T RNAPII RNA Polymerase II Cdk9->RNAPII Phosphorylation Transcription_Inhibition Inhibition of Transcription PHA767491 This compound PHA767491->Cdc7 PHA767491->Cdk9 CellCycleArrest Cell Cycle Arrest Replication_Inhibition->CellCycleArrest Apoptosis Apoptosis Transcription_Inhibition->Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow: Cell Viability Assay

The following diagram outlines the general workflow for assessing cell viability after treatment with this compound.

Cell_Viability_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to attach overnight. B 2. Compound Treatment Treat cells with a serial dilution of this compound. A->B C 3. Incubation Incubate for a defined period (e.g., 72 hours). B->C D 4. Viability Reagent Addition Add MTT or CellTiter-Glo reagent. C->D E 5. Incubation & Measurement Incubate as per protocol and measure absorbance or luminescence. D->E F 6. Data Analysis Calculate cell viability and determine IC50 values. E->F

Caption: General workflow for a cell viability assay.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[5][6]

Materials:

  • This compound (stock solution in DMSO or water)[1]

  • Cancer cell line of interest (e.g., U87-MG, U251-MG)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 to 10 µM).[1]

    • Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by pipetting up and down or by placing the plate on a shaker for 10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[7] The luminescent signal is proportional to the amount of ATP present.[7]

Materials:

  • This compound (stock solution in DMSO or water)[1]

  • Cancer cell line of interest

  • Complete cell culture medium

  • White, opaque-walled 96-well plates suitable for luminescence measurements

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, seeding cells in a white, opaque-walled 96-well plate.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay to treat the cells with a serial dilution of this compound.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the luminescence of the blank wells (medium only with reagent) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

References

Application Notes and Protocols for PHA-767491 in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-767491 is a potent, dual inhibitor of cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (Cdk9), playing a crucial role in the regulation of DNA replication and transcription. Its ability to induce apoptosis in various cancer cell lines makes it a compelling candidate for oncology research. These application notes provide a comprehensive protocol for utilizing this compound in in vivo xenograft models to evaluate its anti-tumor efficacy. The following sections detail the mechanism of action, experimental protocols for in vivo studies, and pharmacodynamic analysis, supported by quantitative data and visual diagrams to facilitate experimental design and execution.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting two key kinases involved in cell cycle progression and transcription.

  • Inhibition of Cdc7: Cdc7 is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, is essential for the initiation of DNA replication. It phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the replicative DNA helicase. Phosphorylation of the MCM complex by Cdc7 is a critical step for the firing of replication origins. By inhibiting Cdc7, this compound prevents the initiation of DNA replication, leading to S-phase arrest and subsequent apoptosis. A key pharmacodynamic biomarker of Cdc7 inhibition is the reduced phosphorylation of MCM2 at serine 40 and 41 (p-MCM2 S40/S41).[1]

  • Inhibition of Cdk9: Cdk9, in conjunction with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transition from transcription initiation to productive elongation. Inhibition of Cdk9 by this compound leads to a decrease in the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1.[2] The downregulation of Mcl-1 sensitizes cancer cells to apoptosis. Additionally, Cdk9 inhibition can affect the expression of other proteins involved in cell survival and proliferation.

The dual inhibition of Cdc7 and Cdk9 results in a synergistic anti-tumor effect, impacting both DNA replication and the transcription of essential survival factors, ultimately leading to cancer cell death.

Signaling Pathway of this compound

PHA767491_Signaling_Pathway cluster_replication DNA Replication Initiation cluster_transcription Transcription Elongation Cdc7_Dbf4 Cdc7/Dbf4 MCM MCM Complex Cdc7_Dbf4->MCM Phosphorylation pMCM p-MCM Complex Replication_Initiation Replication Initiation pMCM->Replication_Initiation Apoptosis Apoptosis Cdk9_CycT Cdk9/Cyclin T RNAPII RNA Polymerase II Cdk9_CycT->RNAPII Phosphorylation pRNAPII p-RNA Polymerase II Transcription_Elongation Transcription Elongation pRNAPII->Transcription_Elongation Mcl1_mRNA Mcl-1 mRNA Transcription_Elongation->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Mcl1_Protein->Apoptosis Inhibits PHA767491 This compound PHA767491->Cdc7_Dbf4 PHA767491->Cdk9_CycT

Caption: Signaling pathway of this compound.

Quantitative Data from In Vivo Xenograft Studies

The following table summarizes the anti-tumor efficacy of this compound in various human cancer xenograft models.

Cell LineCancer TypeMouse StrainDrug AdministrationDosing ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
HCT-116Colon CarcinomaNude or SCIDIntraperitoneal (i.p.)9 mg/kg, twice daily (bid) for 9 daysComplete tumor regression in 8/8 mice[3]
A2780Ovarian CarcinomaNudei.p.Not specified~50% TGI[4]
Mx-1Mammary AdenocarcinomaNudei.p.Not specified~50% TGI[4]
HL-60Promyelocytic LeukemiaNudei.p.20 and 30 mg/kg, bidDose-dependent tumor volume reduction[4]
U87-MG & U251-MGGlioblastomaNot specifiedNot specifiedNot specifiedInduces apoptosis and suppresses proliferation[1]
HepG2Hepatocellular CarcinomaNudei.p.Not specifiedDecreased Chk1 phosphorylation and increased apoptosis[2]

Experimental Protocols

I. In Vivo Xenograft Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, A2780)

  • Immunocompromised mice (e.g., athymic nude, NOD/SCID), 6-8 weeks old

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® (optional, can enhance initial tumor take-rate)

  • This compound hydrochloride

  • Vehicle for injection (e.g., sterile water for injection or 0.9% saline)

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture cancer cells in their recommended complete medium to ~80-90% confluency.

  • Cell Preparation for Implantation:

    • Harvest cells using standard trypsinization.

    • Wash the cells with sterile PBS and perform a cell count.

    • Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 2.5 x 10^6 to 10 x 10^6 cells per 100-200 µL.[5][6][7] Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow.

    • Measure tumor volumes 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[3]

    • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound hydrochloride by dissolving it in sterile water for injection. Further dilutions to the final dosing concentration should be made with a suitable vehicle like sterile saline.

    • Administer this compound or vehicle to the respective groups via intraperitoneal injection. A common dosing schedule is twice daily for a specified number of days (e.g., 9 days).[3] The dosage can range from 9 mg/kg to 30 mg/kg.[3][4]

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³).

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.

II. Pharmacodynamic Analysis Protocol (Western Blot)

This protocol describes the analysis of target engagement in tumor tissues.

Materials:

  • Excised tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-MCM2 (Ser40/41)

    • Rabbit anti-MCM2

    • Rabbit anti-Mcl-1

    • Rabbit anti-Chk1

    • Rabbit anti-phospho-Chk1 (Ser345)

    • Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction from Tumor Tissue:

    • Snap-freeze excised tumors in liquid nitrogen and store at -80°C.

    • Homogenize the frozen tumor tissue in ice-cold RIPA buffer.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-p-MCM2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for total protein and a loading control to ensure equal loading.

Experimental Workflow and Logical Relationships

Xenograft_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation Tumor Implantation Cell_Harvest->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization Randomization Tumor_Monitoring->Randomization Treatment This compound Treatment Randomization->Treatment Efficacy_Eval Efficacy Evaluation Treatment->Efficacy_Eval Tumor_Excision Tumor Excision Efficacy_Eval->Tumor_Excision Data_Analysis Data Analysis & Interpretation Efficacy_Eval->Data_Analysis PD_Analysis Pharmacodynamic Analysis (Western Blot) Tumor_Excision->PD_Analysis PD_Analysis->Data_Analysis

Caption: In vivo xenograft experimental workflow.

Conclusion

This compound is a promising anti-cancer agent with a dual mechanism of action that effectively inhibits tumor growth in a variety of preclinical xenograft models. The protocols and data presented in these application notes provide a solid foundation for researchers to design and conduct in vivo studies to further investigate the therapeutic potential of this compound. Careful attention to the experimental details, including the choice of cell line, mouse strain, and dosing regimen, is crucial for obtaining robust and reproducible results. The pharmacodynamic assays outlined will enable the confirmation of the on-target activity of this compound in vivo, strengthening the rationale for its further development.

References

Application Note: Preparation of PHA-767491 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of the dual Cdc7/Cdk9 inhibitor, PHA-767491, using Dimethyl Sulfoxide (DMSO) as the solvent.

Introduction

This compound is a potent, ATP-competitive dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9), with IC₅₀ values of 10 nM and 34 nM, respectively.[1][2][3] It plays a critical role in research by restricting the initiation of DNA replication and has demonstrated antitumor activity.[4][5] Accurate and consistent preparation of stock solutions is crucial for ensuring the reproducibility and reliability of experimental results. This protocol outlines the standardized procedure for solubilizing this compound in DMSO to achieve a desired concentration.

Compound Information and Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Molecular Weight 213.24 g/mol [1][2][3]
Formula C₁₂H₁₁N₃O[1]
CAS Number 845714-00-3[1][2]
Appearance Off-white to light yellow solid[1]

Solubility and Storage

Proper storage is essential to maintain the stability and activity of the compound, both in its solid form and in solution.

FormSolventSolubilityStorage TemperatureStability
Powder N/AN/A-20°C3 years[1][2]
4°C2 years[1]
Stock Solution DMSO≥25 mg/mL (~117 mM)[1]-80°C6 months[1][6]
-20°C1 month[1][6]

Note: Some suppliers report solubility up to 40 mg/mL (187.58 mM) in DMSO.[3] It is recommended to use newly opened, anhydrous DMSO, as it is hygroscopic and the presence of water can impact solubility.[1] Solutions are reported to be unstable; preparing fresh solutions is recommended for optimal performance.[2]

Experimental Protocol

This protocol describes the reconstitution of lyophilized this compound powder to create a stock solution.

Materials and Equipment
  • This compound (lyophilized powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (recommended)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Reconstitution Procedure
  • Preparation: Allow the vial of lyophilized this compound and the DMSO solvent to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial.

  • Centrifugation: Briefly centrifuge the vial of this compound to ensure all the powder is collected at the bottom.[7]

  • Solvent Addition: Based on the desired final concentration, carefully add the calculated volume of DMSO to the vial using a calibrated micropipette. Refer to Table 3 for common concentrations.

  • Dissolution: Cap the vial securely and vortex gently to mix.[7] For complete dissolution, sonication in a water bath is recommended.[1][3] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[8] Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][6]

Calculations and Stock Preparation Table

The amount of solvent required to achieve a specific molar concentration can be determined using the following formula:

Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))

The table below provides pre-calculated volumes of DMSO needed to prepare common stock concentrations from standard amounts of this compound powder.

Mass of this compoundDesired Stock ConcentrationVolume of DMSO to Add
1 mg1 mM4.6896 mL[1]
5 mM0.9379 mL[1]
10 mM0.4690 mL[1]
5 mg1 mM23.4478 mL[1]
5 mM4.6896 mL[1]
10 mM2.3448 mL[1]

Visualizations

Signaling Pathway

PHA767491_Pathway cluster_0 This compound Action cluster_1 Cell Cycle Kinases cluster_2 Downstream Processes This compound This compound Cdc7 Cdc7 This compound->Cdc7 Cdk9 Cdk9 This compound->Cdk9 DNA Replication\n(Origin Firing) DNA Replication (Origin Firing) Cdc7->DNA Replication\n(Origin Firing) Transcription Transcription Cdk9->Transcription

Caption: this compound inhibits Cdc7 and Cdk9 kinases.

Experimental Workflow

Stock_Solution_Workflow start Start: Equilibrate Reagents to Room Temp centrifuge 1. Centrifuge Vial to Pellet Powder start->centrifuge calculate 2. Calculate Required Volume of DMSO centrifuge->calculate add_dmso 3. Add DMSO to Vial calculate->add_dmso dissolve 4. Vortex and/or Sonicate Until Fully Dissolved add_dmso->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot store 6. Store Aliquots at -80°C or -20°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

  • DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.

References

Application Notes and Protocols: Determining the Optimal Concentration of PHA-767491 for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: PHA-767491 is a potent, small-molecule inhibitor with a dual-specificity targeting Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9), with IC50 values of 10 nM and 34 nM, respectively[1][2][3][4]. Cdc7 is a crucial kinase for the initiation of DNA replication, while Cdk9 is involved in the regulation of transcription. By inhibiting both, this compound can halt DNA replication and induce apoptosis, making it a compound of interest for cancer therapy[5][6][7]. Its anti-tumor activity has been demonstrated in a variety of cancer cell lines and preclinical models[5][8]. These notes provide a comprehensive guide to determining the optimal concentration of this compound for specific cancer cell lines, including effective concentrations from published studies and detailed protocols for key validation experiments.

Mechanism of Action Overview

This compound exerts its anti-proliferative effects through a dual-inhibition mechanism. It inhibits Cdc7, preventing the phosphorylation of the Minichromosome Maintenance (MCM) complex, which is an essential step for the initiation of DNA replication. This leads to S-phase arrest. Simultaneously, it inhibits Cdk9, which is a component of the positive transcription elongation factor b (P-TEFb). This inhibition leads to decreased transcription of anti-apoptotic proteins, such as Mcl-1, thereby promoting apoptosis[5][6]. The compound's efficacy is enhanced by its ability to also inhibit the CDK2-Rb-E2F transcriptional network, further blocking cell cycle progression[7][9].

PHA_767491_Mechanism cluster_replication DNA Replication Initiation cluster_transcription Transcription Elongation Cdc7 Cdc7 MCM MCM Complex Cdc7->MCM Phosphorylates Replication DNA Replication MCM->Replication Cdk9 Cdk9 RNAPII RNA Pol II Cdk9->RNAPII Phosphorylates Mcl1 Mcl-1 Transcription RNAPII->Mcl1 Apoptosis_Inhibition Inhibition of Apoptosis Mcl1->Apoptosis_Inhibition PHA This compound PHA->Cdc7 Inhibits PHA->Cdk9 Inhibits

Figure 1. Dual-inhibition mechanism of this compound.

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound varies significantly across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other effective doses reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Assay DurationCitation
HCC1954Breast Carcinoma0.6472 hours[2][10]
Colo-205Colorectal Carcinoma1.372 hours[2][10]
U87-MGGlioblastoma~2.572 hours[1][2][8]
U251-MGGlioblastoma~2.572 hours[1][2][8]
KMS-18Multiple Myeloma2.3Not Specified[11]
Panel Average61 Human Tumor Lines3.17Not Specified[4][8][10]

Table 2: Effective Concentrations for Specific Biological Effects

Cell LineCancer TypeConcentrationEffectCitation
U87-MG & U251-MGGlioblastoma2.5 µM~45% decrease in cell viability[8]
U87-MG & U251-MGGlioblastoma10 µM70-75% decrease in cell viability[8]
U87-MG & U251-MGGlioblastoma2.5 µM~20% decrease in cell proliferation[8]
U87-MG & U251-MGGlioblastoma10 µM83-96% decrease in cell proliferation[8]
PC3, SW480, SW620Prostate & Colorectal10 µMReduced E2F-mediated transcription[9]
HCC1954Breast Carcinoma2 µMComplete abolishment of Mcm2 phosphorylation[2]
HCT116Colon Cancer1 µM85% inhibition of DNA replication[12]
SH-SY5YNeuroblastoma0.5 µMNeuroprotective effects observed[13]

Experimental Protocols

Herein are detailed protocols for key experiments to validate the efficacy and determine the optimal concentration of this compound for a specific cancer cell line.

Protocol 1: Cell Viability Assay (Luminescence-Based)

This protocol determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_read Measurement cluster_analyze Data Analysis p1 1. Seed cells in a 96-well opaque plate p2 2. Incubate for 24h to allow attachment p1->p2 t1 3. Prepare serial dilutions of this compound t2 4. Add compound to cells t1->t2 t3 5. Incubate for desired duration (e.g., 72h) t2->t3 r1 6. Add CellTiter-Glo® reagent to each well r2 7. Shake for 2 min to induce lysis r1->r2 r3 8. Incubate for 10 min at room temperature r2->r3 r4 9. Measure luminescence r3->r4 a1 10. Subtract background luminescence a2 11. Calculate % viability vs. vehicle control a1->a2 a3 12. Plot dose-response curve to find IC50 a2->a3

Figure 2. Workflow for a luminescence-based cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well opaque-walled plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Include wells with medium only for background measurement. Incubate for 24 hours at 37°C, 5% CO₂.[14]

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).[14]

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[14]

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log concentration of this compound to determine the IC50 value.[14]

Protocol 2: Western Blot Analysis for Phospho-MCM2

This protocol is used to detect the inhibition of Cdc7 kinase activity by measuring the phosphorylation status of its substrate, MCM2. A reduction in phosphorylated MCM2 (p-MCM2) indicates effective target engagement by this compound.[8]

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_probe Immunodetection cluster_analyze Analysis p1 1. Treat cells with This compound for 12-24h p2 2. Harvest and lyse cells in RIPA buffer p1->p2 p3 3. Quantify protein concentration (e.g., BCA) p2->p3 g1 4. Denature protein samples with Laemmli buffer g2 5. Separate proteins via SDS-PAGE g1->g2 g3 6. Transfer proteins to a PVDF membrane g2->g3 r1 7. Block membrane (e.g., 5% BSA in TBST) r2 8. Incubate with primary Ab (anti-p-MCM2) overnight r1->r2 r3 9. Wash & incubate with HRP-conjugated secondary Ab r2->r3 r4 10. Wash & add ECL substrate r3->r4 a1 11. Capture chemiluminescent signal a2 12. Re-probe for Total MCM2 and loading control (e.g., GAPDH) a1->a2 a3 13. Quantify band intensity a2->a3

Figure 3. General workflow for Western blot analysis.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MCM2 (Ser40/41), anti-total MCM2, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells with the desired concentrations of this compound for a specified time (e.g., 12 hours). Harvest cells, wash with ice-cold PBS, and lyse using ice-cold RIPA buffer.[8][15][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and heat at 95°C for 5 minutes.[16]

  • SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15][16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-MCM2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[15]

  • Analysis: Quantify the band intensities. To confirm specific inhibition, strip the membrane and re-probe for total MCM2 and a loading control like GAPDH. A decrease in the p-MCM2/Total MCM2 ratio indicates Cdc7 inhibition.

Protocol 3: Flow Cytometry for Cell Cycle Analysis

This protocol uses DNA content staining (e.g., with Propidium Iodide) to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Inhibition of DNA replication initiation by this compound is expected to cause a reduction in the S-phase population.[9]

Flow_Cytometry_Workflow cluster_prep Cell Preparation & Treatment cluster_fix Fixation & Staining cluster_acq Data Acquisition & Analysis p1 1. Treat cells with This compound for 24h p2 2. Harvest cells via trypsinization p1->p2 p3 3. Wash cells with PBS p2->p3 f1 4. Fix cells in cold 70% ethanol (B145695) f2 5. Wash and resuspend cells in PBS f1->f2 f3 6. Treat with RNase A f2->f3 f4 7. Stain with Propidium Iodide (PI) f3->f4 a1 8. Acquire data on a flow cytometer a2 9. Gate cell populations a1->a2 a3 10. Analyze cell cycle distribution a2->a3

Figure 4. Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Treated cells

  • PBS

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells and treat with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

  • Harvesting: Harvest both adherent and floating cells by trypsinization. Centrifuge the cell suspension at 500 x g for 5 minutes.[9]

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate for 20-30 minutes at room temperature in the dark.[9]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases. A potent effect of this compound should be visible as a decrease in the percentage of cells in the S phase.[9]

References

Application Notes and Protocols for Immunofluorescence Staining of DNA Damage Markers Following PHA-767491 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing immunofluorescence (IF) staining to detect and quantify DNA damage in cells treated with PHA-767491, a potent dual inhibitor of Cdc7 and Cdk9 kinases.

This compound primarily functions by inhibiting the initiation of DNA replication.[1][2][3][4] This action prevents the activation of replication origins but does not directly impede the progression of replication forks that are already active.[4] While not a direct DNA damaging agent in the classical sense, by disrupting the normal process of DNA replication, this compound can induce replication stress. This stress can subsequently lead to the formation of DNA double-strand breaks (DSBs), which can be visualized and quantified by the formation of nuclear foci of DNA damage response proteins such as phosphorylated H2AX (γH2AX) and p53-binding protein 1 (53BP1).[5][6][7]

Immunofluorescence microscopy is a highly sensitive method for detecting these DSB sites, which appear as distinct foci within the nucleus.[5][8] The quantification of γH2AX and 53BP1 foci serves as a robust biomarker for assessing the extent of DNA damage.[9][10][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound leading to potential DNA damage and the general experimental workflow for its detection using immunofluorescence.

PHA767491_Pathway PHA This compound Cdc7 Cdc7/Dbf4 (DDK) PHA->Cdc7 inhibition Cdk9 Cdk9 PHA->Cdk9 inhibition MCM MCM Complex Cdc7->MCM phosphorylation Origin Replication Origin Firing MCM->Origin Replication DNA Replication Initiation Origin->Replication Stress Replication Stress Replication->Stress disruption leads to DSB DNA Double-Strand Breaks Stress->DSB gH2AX γH2AX Foci Formation DSB->gH2AX BP53 53BP1 Foci Formation DSB->BP53 Repair DNA Damage Response and Repair gH2AX->Repair BP53->Repair

Caption: Signaling pathway of this compound-induced replication stress and DNA damage response.

IF_Workflow cluster_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_analysis Data Acquisition and Analysis seeding 1. Cell Seeding on Coverslips treatment 2. This compound Treatment seeding->treatment fixation 3. Fixation treatment->fixation permeabilization 4. Permeabilization fixation->permeabilization blocking 5. Blocking permeabilization->blocking primary_ab 6. Primary Antibody Incubation (anti-γH2AX, anti-53BP1) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (Fluorescently Labeled) primary_ab->secondary_ab counterstain 8. Counterstaining (DAPI) secondary_ab->counterstain mounting 9. Mounting counterstain->mounting imaging 10. Fluorescence Microscopy mounting->imaging quantification 11. Image Analysis and Foci Quantification imaging->quantification

References

Application of PHA-767491 in Glioblastoma Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies. The cell division cycle 7 (CDC7) kinase is a critical regulator of DNA replication initiation and its overexpression has been documented in various cancers, including glioblastoma, making it a promising therapeutic target. PHA-767491 is a potent small molecule inhibitor that uniquely targets both CDC7 and Cyclin-Dependent Kinase 9 (CDK9).[1] This dual inhibitory action disrupts two critical cellular processes: the initiation of DNA replication and transcriptional regulation, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a comprehensive overview of the use of this compound in glioblastoma research, including its biological effects, quantitative data, and detailed protocols for in vitro experimentation.

Biological Effects of this compound on Glioblastoma Cells

This compound has been demonstrated to exert multiple anti-tumor effects on glioblastoma cell lines, primarily through the inhibition of CDC7 and CDK9.[1][2] The key biological consequences of treating glioblastoma cells with this compound include:

  • Reduction of Cell Viability: this compound effectively decreases the viability of glioblastoma cells in a dose- and time-dependent manner.[3]

  • Inhibition of Cell Proliferation: By targeting CDC7, this compound blocks the initiation of DNA replication, thereby suppressing the proliferation of rapidly dividing glioblastoma cells.[3]

  • Induction of Apoptosis: The dual inhibition of CDC7 and CDK9 triggers programmed cell death, a crucial mechanism for eliminating cancer cells.[2][3]

  • Suppression of Cell Migration and Invasion: this compound has been shown to impede the migratory and invasive capabilities of glioblastoma cells, which are key drivers of tumor dissemination and recurrence.[3]

Quantitative Data

The following tables summarize the quantitative effects of this compound on the glioblastoma cell lines U87-MG and U251-MG.

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

Cell LineIC50 (µM)Treatment Duration (hours)
U87-MG~2.572
U251-MG~2.572

Table 2: Effect of this compound on Glioblastoma Cell Viability, Proliferation, and Apoptosis

Cell LineTreatmentEffect
U87-MG2.5 µM this compound (72h)~45% decrease in cell viability
U251-MG2.5 µM this compound (72h)~45% decrease in cell viability
U87-MG10 µM this compound (72h)~75% decrease in cell viability
U251-MG10 µM this compound (72h)~70% decrease in cell viability
U87-MG2.5 µM this compound (72h)~20% decrease in cell proliferation
U251-MG2.5 µM this compound (72h)~20% decrease in cell proliferation
U87-MG10 µM this compound (72h)96% decrease in cell proliferation
U251-MG10 µM this compound (72h)83% decrease in cell proliferation
U87-MG10 µM this compound (24h)3.54-fold increase in DNA fragmentation
U251-MG10 µM this compound (24h)1.31-fold increase in DNA fragmentation

Signaling Pathway

Caption: Mechanism of this compound in Glioblastoma.

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolve lyophilized this compound hydrochloride in nuclease-free water or DMSO to a final concentration of 5 mM.[3]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. Use a fresh aliquot for each experiment.[3]

Cell Culture

U87-MG and U251-MG glioblastoma cell lines are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

Cell_Viability_Workflow A Seed glioblastoma cells in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of this compound B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan (B1609692) crystals F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for Cell Viability (MTT) Assay.

  • Seed 5 x 10³ U87-MG or U251-MG cells per well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) and incubate for 72 hours.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cell Proliferation Assay (BrdU Incorporation)

Cell_Proliferation_Workflow A Seed glioblastoma cells in 96-well plates B Treat with this compound for 72 hours A->B C Add BrdU labeling solution B->C D Incubate for 2-4 hours C->D E Fix and denature DNA D->E F Add anti-BrdU antibody E->F G Add HRP-conjugated secondary antibody F->G H Add chemiluminescent substrate and measure signal G->H

Caption: Workflow for Cell Proliferation (BrdU) Assay.

  • Seed 1 x 10⁴ U87-MG or U251-MG cells per well in a 96-well plate and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for 72 hours.

  • Add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well and incubate for 2-4 hours.

  • Fix the cells and denature the DNA according to the manufacturer's protocol of a commercial BrdU assay kit.

  • Incubate with an anti-BrdU antibody.

  • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add a chemiluminescent substrate and measure the signal using a luminometer.

Apoptosis Assay (Annexin V-FITC Staining)

Apoptosis_Assay_Workflow A Treat glioblastoma cells with this compound B Harvest cells (including supernatant) A->B C Wash with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for Apoptosis (Annexin V) Assay.

  • Treat U87-MG or U251-MG cells with this compound for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Migration Assay (Wound-Healing Assay)
  • Seed U87-MG or U251-MG cells in a 6-well plate and grow them to confluence.

  • Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh medium containing the desired concentration of this compound.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Measure the wound area at each time point to quantify cell migration.

Cell Invasion Assay (Transwell Assay)
  • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

  • Seed 2 x 10⁴ U87-MG or U251-MG cells in serum-free medium in the upper chamber.

  • Add medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Add the desired concentration of this compound to both the upper and lower chambers.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of invading cells under a microscope.

In Vivo Glioblastoma Xenograft Model

While detailed protocols for this compound in glioblastoma xenograft models are limited in the public domain, a general approach can be outlined based on its use in other cancer models.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.

  • Cell Implantation: U87-MG or U251-MG cells are stereotactically injected into the striatum or flank of the mice.

  • Tumor Growth Monitoring: Tumor growth is monitored by bioluminescence imaging (if using luciferase-expressing cells) or by caliper measurements for subcutaneous tumors.

  • Drug Administration: Once tumors are established, this compound can be administered via intraperitoneal (i.p.) injection or oral gavage. The formulation for in vivo use may require a vehicle such as a solution of 0.5% carboxymethylcellulose.

  • Dosing Regimen: Dosing can be performed daily or on a specific schedule (e.g., 5 days on, 2 days off). Dosages used in other cancer models have ranged from 20-30 mg/kg.

  • Efficacy Evaluation: Treatment efficacy is assessed by measuring tumor volume over time and by overall survival of the animals.

Disclaimer: All experimental protocols should be optimized for specific laboratory conditions and cell lines. Appropriate controls should be included in all experiments. For in vivo studies, all procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

References

Troubleshooting & Optimization

PHA-767491 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PHA-767491. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other practical considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, ATP-competitive dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2] Its inhibitory action on these two key kinases allows it to interfere with critical cellular processes.

  • Inhibition of Cdc7: By inhibiting Cdc7, this compound prevents the initiation of DNA replication.[3] Cdc7 is essential for the activation of the minichromosome maintenance (MCM) complex, a key component of the DNA replication machinery.[2]

  • Inhibition of Cdk9: Inhibition of Cdk9 by this compound disrupts transcriptional regulation. Cdk9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for productive transcription elongation.[1][4]

This dual mechanism of action leads to cell cycle arrest and apoptosis in various cancer cell lines.[1][5]

Q2: What are the recommended solvents for dissolving this compound?

The solubility of this compound depends on whether you are using the free base or the hydrochloride (HCl) salt.

  • This compound (Free Base): This form is soluble in DMSO but is practically insoluble in water and ethanol.[2]

  • This compound Hydrochloride: The HCl salt exhibits significantly better solubility in aqueous solutions.[6][7] It is soluble in water and PBS.

For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q3: How should I prepare a stock solution of this compound?

Following a proper protocol for stock solution preparation is critical for obtaining reproducible experimental results.

Protocol for Preparing a 10 mM DMSO Stock Solution of this compound (Free Base):

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder. The molecular weight of the free base is 213.24 g/mol .

  • Add DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.13 mg of this compound in 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes to ensure the compound is fully dissolved.[8]

  • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[9]

Q4: I am observing precipitation when I add my this compound DMSO stock to the cell culture medium. What can I do to prevent this?

Precipitation of a hydrophobic compound like this compound upon dilution into an aqueous medium is a common issue. Here are several strategies to mitigate this:

  • Reduce the Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5%, as higher concentrations can be toxic to cells.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.

  • Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed medium, vortex gently, and then add this intermediate dilution to the final volume of medium.

  • Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in your cell culture medium can help to solubilize hydrophobic compounds.

  • Use the Hydrochloride Salt: If precipitation issues persist, consider using the more water-soluble this compound hydrochloride salt.[7]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution. Solutions of this compound are known to be unstable.[9]Prepare fresh working solutions for each experiment. Avoid using previously prepared and stored dilutions. Stock solutions in anhydrous DMSO are more stable when stored properly at -20°C or -80°C in single-use aliquots.
Cloudy or precipitated solution in cell culture wells Exceeding the solubility limit in the aqueous medium. The final concentration of this compound in the cell culture medium may be too high.Perform a solubility test. Determine the maximum concentration of this compound that remains in solution in your specific cell culture medium (with serum) over the time course of your experiment. Consider using a lower final concentration if possible.
Interaction with media components. Certain components of the cell culture medium may promote precipitation.Test different media formulations. If feasible, try a different type of basal medium.
pH changes in the medium. The pH of the culture medium can shift during incubation, affecting compound solubility.Ensure proper buffering of your medium. Use a medium with a stable buffering system like HEPES if you suspect pH fluctuations.
Low potency or lack of expected biological effect Inaccurate concentration of the stock solution. This could be due to weighing errors or incomplete dissolution.Verify the concentration of your stock solution. Ensure the compound is fully dissolved before aliquoting and storage. Use a calibrated balance for accurate weighing.
Compound degradation. As mentioned, this compound solutions can be unstable.Use freshly prepared solutions. Prepare dilutions from a properly stored, frozen aliquot of the DMSO stock immediately before use.

Quantitative Data Summary

The following tables summarize the available solubility and inhibitory concentration data for this compound and its hydrochloride salt.

Table 1: Solubility Data

Compound Form Solvent Solubility Notes
This compound (Free Base)DMSO≥10.65 mg/mL (~50 mM)-
WaterInsoluble-
EthanolInsoluble-
This compound HydrochlorideWater50 mg/mL (~200 mM)Ultrasonic treatment may be needed.
DMSO17.33 mg/mL (~69.4 mM)Ultrasonic treatment and warming may be needed.
PBS (pH 7.4) / Ethanol (70:30)SolubleUsed for in vitro permeability assays.[7]

Table 2: In Vitro Inhibitory Concentrations (IC50)

Target IC50 (nM) Notes
Cdc710ATP-competitive inhibition.[2]
Cdk934ATP-competitive inhibition.[2]

Experimental Protocols

Protocol for Preparing Working Solutions for Cell-Based Assays:

  • Thaw Stock Solution: Remove a single-use aliquot of your 10 mM this compound in DMSO stock solution from the -20°C or -80°C freezer and allow it to thaw completely at room temperature.

  • Pre-warm Cell Culture Medium: Ensure your complete cell culture medium (containing the appropriate percentage of serum and supplements) is pre-warmed to 37°C in a water bath.

  • Prepare Intermediate Dilution (Recommended): To minimize precipitation, first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM, you could add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to get a 100 µM intermediate solution. Gently mix by pipetting.

  • Prepare Final Working Solution: Add the required volume of the intermediate dilution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 1 mL of 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of medium. Mix gently by swirling the plate or tube.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.

Visualizations

Signaling Pathway of this compound Inhibition

Caption: Dual inhibitory mechanism of this compound on DNA replication and transcription.

Experimental Workflow for Preparing this compound Working Solutions

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Vortex / Sonicate dissolve->sonicate aliquot Aliquot & Store at -80°C sonicate->aliquot thaw Thaw Stock Aliquot aliquot->thaw For each experiment intermediate Prepare Intermediate Dilution in Medium thaw->intermediate prewarm Pre-warm Culture Medium (37°C) prewarm->intermediate final Prepare Final Dilution in Medium intermediate->final add_to_cells Add to Cells final->add_to_cells

Caption: Recommended workflow for preparing this compound solutions for cell-based assays.

References

long-term stability of PHA-767491 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PHA-767491. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues related to the handling and use of this compound.

Q1: How should I dissolve and store this compound?

A1: this compound is soluble in DMSO.[1] For optimal results, it is highly recommended to prepare solutions fresh for each experiment.[2] If short-term storage is necessary, follow the guidelines below. However, long-term storage of this compound in solution is not recommended.[1]

Q2: What are the recommended short-term storage conditions for this compound solutions?

A2: For short-term storage, aliquoting the stock solution to avoid multiple freeze-thaw cycles is crucial.[3] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

Q3: My this compound solution appears to have precipitated after thawing. What should I do?

A3: To aid in solubilization, you can warm the tube at 37°C and use an ultrasonic bath for a short period.[4] Always ensure the solution is clear before use. If precipitation persists, it is best to prepare a fresh solution.

Q4: I am observing inconsistent results in my cell-based assays. Could the stability of this compound be a factor?

A4: Yes, inconsistent results can be a sign of compound degradation. As solutions are known to be unstable, it is critical to use freshly prepared solutions or properly stored aliquots for each experiment.[2] Any deviation in color or clarity of the solution could also indicate degradation.

Q5: Are there any known issues with using this compound in cell culture media?

A5: While specific data on the stability of this compound in aqueous cell culture media is limited, it is a common issue for DMSO-solubilized compounds to precipitate when diluted in aqueous solutions. To minimize this, ensure rapid and thorough mixing when diluting the DMSO stock into your cell culture medium. It is also advisable to prepare the final working concentration immediately before adding it to the cells.

Data Presentation: Long-Term Stability in Solution

SolventStorage TemperatureRecommended DurationStability Notes & Recommendations
DMSO-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[3]
DMSO-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[3]
Aqueous SolutionNot RecommendedPrepare FreshSolutions are unstable; prepare fresh for each use.[2]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock Solution
  • Reagent: this compound powder, Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • Bring the this compound vial to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • To ensure complete dissolution, gently vortex the vial and, if necessary, warm it at 37°C and sonicate for a short period.[4]

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • For storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.[3]

Protocol 2: Cell Viability Assay

This protocol is adapted for assessing the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 2,500 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium from a freshly prepared or properly stored stock solution.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Incubate the plate for 72 hours at 37°C.

  • Viability Assessment (using a commercial ATP-based assay):

    • Lyse the cells according to the manufacturer's protocol.

    • Measure the ATP content as an indicator of metabolically active cells.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.

Protocol 3: Western Blot Analysis of Cdc7 and Cdk9 Downstream Targets

This protocol can be used to confirm the inhibitory activity of this compound on its targets in a cellular context.

  • Cell Treatment and Lysis:

    • Seed cells and treat with this compound for the desired time and concentration.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies against phosphorylated forms of Cdc7 and Cdk9 substrates (e.g., phospho-MCM2 for Cdc7 and phospho-RNA Polymerase II for Cdk9).[5][6]

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualization

Signaling Pathway of this compound Inhibition

The following diagram illustrates the dual inhibitory action of this compound on the Cdc7/Dbf4 and Cdk9/Cyclin T1 complexes, leading to the inhibition of DNA replication initiation and transcription.

PHA767491_Pathway cluster_replication DNA Replication Initiation cluster_transcription Transcription Cdc7 Cdc7 Cdc7_Dbf4 Cdc7/Dbf4 (DDK Complex) Cdc7->Cdc7_Dbf4 Dbf4 Dbf4 Dbf4->Cdc7_Dbf4 MCM MCM Complex Cdc7_Dbf4->MCM Phosphorylates Origin Replication Origin MCM->Origin Replication DNA Replication Origin->Replication Cdk9 Cdk9 Cdk9_CyclinT1 Cdk9/Cyclin T1 (P-TEFb) Cdk9->Cdk9_CyclinT1 CyclinT1 Cyclin T1 CyclinT1->Cdk9_CyclinT1 RNAPII RNA Polymerase II Cdk9_CyclinT1->RNAPII Phosphorylates Transcription Transcription Elongation RNAPII->Transcription PHA767491 This compound PHA767491->Cdc7_Dbf4 PHA767491->Cdk9_CyclinT1 Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results A Prepare fresh this compound stock solution in DMSO C Prepare serial dilutions of this compound in media A->C B Seed cells in multi-well plates D Treat cells with this compound for a defined period B->D C->D E Cell Viability Assay (e.g., ATP-based) D->E F Western Blot for Target Engagement D->F G Flow Cytometry for Cell Cycle Analysis D->G H Determine IC50 E->H I Confirm target inhibition F->I J Analyze cell cycle arrest G->J Troubleshooting_Logic Start Inconsistent or Unexpected Experimental Results Check_Solution Was the this compound solution prepared fresh? Start->Check_Solution Use_Fresh Prepare a fresh solution and repeat experiment Check_Solution->Use_Fresh No Check_Storage Was the stock solution stored correctly (-20°C/-80°C, aliquoted)? Check_Solution->Check_Storage Yes New_Stock Prepare a new stock solution from powder Check_Storage->New_Stock No Check_Precipitation Did the compound precipitate when diluted in media? Check_Storage->Check_Precipitation Yes Improve_Dilution Optimize dilution method: (e.g., vortexing while adding) Check_Precipitation->Improve_Dilution Yes Other_Factors Investigate other experimental variables (cell passage, reagent quality, etc.) Check_Precipitation->Other_Factors No

References

potential off-target effects of PHA-767491

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential off-target effects of PHA-767491.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound due to its multi-target profile.

Observed Issue Potential Cause (Off-Target Effect) Recommended Troubleshooting Steps
Unexpected G1/S phase cell cycle arrest. Inhibition of Cyclin-Dependent Kinase 2 (CDK2) can lead to a block at the G1/S transition. This compound has been shown to inhibit CDK2, which can result in reduced phosphorylation of retinoblastoma protein (Rb) and decreased expression of E2F-regulated genes necessary for S-phase entry.[1][2][3]1. Verify CDK2 Inhibition: Perform a Western blot to analyze the phosphorylation status of Rb at CDK2-specific sites (e.g., Ser807/811). A decrease in phosphorylation will confirm CDK2 inhibition. 2. Analyze Cyclin Levels: Use Western blotting or qPCR to measure the expression levels of Cyclin E and Cyclin A, which are downstream of the CDK2-Rb-E2F pathway. A reduction in their levels can be indicative of off-target CDK2 inhibition.[1][4] 3. Use a More Selective CDK9 Inhibitor: To distinguish between effects from CDK9 and CDK2 inhibition, consider using a more selective CDK9 inhibitor as a control.
Reduced global transcription unrelated to apoptosis. As a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), this compound can lead to a general decrease in transcription by inhibiting RNA Polymerase II (RNAPII) phosphorylation.[5][6][7]1. Assess RNAPII Phosphorylation: Conduct a Western blot to check the phosphorylation status of the C-terminal domain (CTD) of RNAPII at Serine 2. A decrease indicates CDK9 inhibition.[8] 2. Measure mRNA Levels of Housekeeping Genes: Use qRT-PCR to quantify the mRNA levels of several housekeeping genes. A widespread decrease can point towards a general transcriptional inhibition.
Discrepancies in anti-proliferative effects compared to other Cdc7 inhibitors. The dual inhibition of Cdc7 and CDK9, along with off-target effects on CDK1, CDK2, and GSK-3β, can lead to a more potent anti-proliferative effect than inhibitors that are more selective for Cdc7.[1][7][9][10][11]1. Compare with Selective Inhibitors: Run parallel experiments with more selective inhibitors for Cdc7 (e.g., XL413) and CDK9 to dissect the contribution of each target to the observed phenotype.[1][2] 2. Cell Line Sensitivity Profiling: Be aware that cell line sensitivity to this compound can vary and may not solely depend on Cdc7 expression levels due to its multi-targeting nature.[7][11]
Induction of apoptosis in non-proliferating or quiescent cells. The inhibition of CDK9 by this compound can lead to the downregulation of anti-apoptotic proteins like Mcl-1, triggering apoptosis even in cells that are not actively replicating.[5][6]1. Monitor Mcl-1 Levels: Perform Western blotting or qPCR to assess the expression levels of Mcl-1 protein and transcript. A decrease preceding apoptosis is a strong indicator of a CDK9-mediated effect.[5] 2. Assess Mitochondrial Apoptosis Pathway: Use assays to measure mitochondrial membrane potential or cytochrome c release to confirm the involvement of the intrinsic apoptotic pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a dual inhibitor of Cell division cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (CDK9).[8][12]

Q2: What are the known off-target effects of this compound?

A2: this compound has been shown to inhibit other kinases, although with less potency than its primary targets. These include Cyclin-Dependent Kinase 1 (CDK1), Cyclin-Dependent Kinase 2 (CDK2), and Glycogen Synthase Kinase 3β (GSK-3β).[9][10][11] It can also indirectly affect the CDK2-Rb-E2F signaling pathway.[1][2]

Q3: How does this compound's mechanism of action differ from other DNA replication inhibitors?

A3: Unlike many conventional DNA synthesis inhibitors that cause DNA damage and stall replication forks, this compound specifically inhibits the initiation of DNA replication by targeting Cdc7.[3][13] This prevents the activation of replication origins without directly impeding the progression of already active replication forks.[3]

Q4: Can the off-target effects of this compound be beneficial for cancer therapy?

A4: The multi-target nature of this compound may contribute to its potent anti-tumor activity. For instance, the inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, enhancing cell death.[5][7] Furthermore, its effect on the CDK2-Rb-E2F pathway can contribute to its anti-proliferative effects.[1][2] In some contexts, these off-target effects have been shown to synergize with other targeted therapies.[10]

Q5: What is the average IC50 of this compound against its primary and off-targets?

A5: The IC50 values can vary depending on the experimental conditions. The following table summarizes the reported potencies.

Quantitative Data Summary

TargetIC50 (nM)Notes
Cdc7 10Primary Target.[7][9][11][12]
CDK9 34Primary Target.[7][9][11][12]
CDK1 ~200Off-target, approximately 20-fold less potent than on Cdc7.[9][11]
CDK2 ~200Off-target, approximately 20-fold less potent than on Cdc7.[9][11]
GSK-3β ~200Off-target, approximately 20-fold less potent than on Cdc7.[9][11]

Experimental Protocols

1. Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 of this compound against a target kinase.

  • Reagents: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, this compound, kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a multi-well plate, add the kinase, its substrate, and the kinase assay buffer.

    • Add the different concentrations of this compound to the wells. Include a no-inhibitor control and a no-kinase control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

    • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

2. Western Blot for Phospho-Protein Analysis

This protocol is used to assess the phosphorylation status of downstream targets of Cdc7, CDK9, and off-target kinases.

  • Reagents: Cell lysates, primary antibodies (e.g., anti-phospho-MCM2 (Ser40/53), anti-phospho-RNAPII (Ser2), anti-phospho-Rb (Ser807/811)), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Treat cells with this compound for the desired time and concentration.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Normalize the phospho-protein signal to the total protein signal.

Visualizations

PHA767491_Signaling_Pathways cluster_primary Primary Targets cluster_off_target Off-Targets cluster_downstream Downstream Effects PHA767491 This compound Cdc7 Cdc7 PHA767491->Cdc7 Inhibits CDK9 CDK9 PHA767491->CDK9 Inhibits CDK2 CDK2 PHA767491->CDK2 Inhibits (weaker) GSK3b GSK-3β PHA767491->GSK3b Inhibits (weaker) CDK1 CDK1 PHA767491->CDK1 Inhibits (weaker) DNA_Rep_Initiation DNA Replication Initiation Cdc7->DNA_Rep_Initiation Promotes Transcription Transcriptional Elongation CDK9->Transcription Promotes Rb_E2F Rb-E2F Pathway CDK2->Rb_E2F Regulates Cell_Cycle Cell Cycle Progression CDK1->Cell_Cycle Promotes G2/M Rb_E2F->Cell_Cycle Promotes G1/S

Caption: Signaling pathways affected by this compound.

Experimental_Workflow start Start: Hypothesize Off-Target Effect in_vitro In Vitro Kinase Assay (Panel Screening) start->in_vitro cell_based Cell-Based Assays start->cell_based data_analysis Data Analysis & Interpretation in_vitro->data_analysis phospho Phospho-Protein Analysis (Western Blot) cell_based->phospho gene_exp Gene Expression Analysis (qPCR/RNA-seq) cell_based->gene_exp phenotype Phenotypic Assays (Cell Cycle, Apoptosis) cell_based->phenotype phospho->data_analysis gene_exp->data_analysis phenotype->data_analysis conclusion Conclusion: Confirm/Refute Off-Target Effect data_analysis->conclusion

Caption: Workflow for identifying off-target effects.

References

troubleshooting inconsistent results with PHA-767491

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PHA-767491. The information is tailored for scientists and drug development professionals to address common issues and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive small molecule inhibitor. It is characterized as a dual inhibitor of two key kinases involved in cell cycle progression and transcription: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3] Its primary mechanism of action involves the inhibition of these kinases, which leads to the suppression of DNA replication initiation and transcriptional elongation.[4][5][6]

Q2: I am observing significant variability in the anti-proliferative effects of this compound across different cancer cell lines. What could be the reason for this?

Inconsistent anti-proliferative effects of this compound can be attributed to several factors:

  • Off-Target Effects: this compound is not entirely specific to Cdc7 and Cdk9. It also exhibits inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).[4][7] The retinoblastoma (RB) protein status of your cell lines can significantly influence the outcome, as the CDK2-Rb-E2F pathway is a key target.[4] The compound shows increased potency in RB-positive tumor cells.[4]

  • Cell Line Specificity: The half-maximal inhibitory concentration (IC50) for this compound can vary significantly between different cell lines. For example, the IC50 is reported to be 0.64 µM in HCC1954 cells and 1.3 µM in Colo-205 cells.[3][8]

  • Compound Bioavailability: Although a potent inhibitor in biochemical assays, the cellular activity of this compound can be limited by its bioavailability and cell permeability.[8] This can lead to discrepancies between in vitro kinase assays and cellular assays.

Q3: My experiments with this compound show a reduction in the phosphorylation of MCM2, but the effect on cell proliferation is weaker than expected. Why is this happening?

While both this compound and other DDK inhibitors like XL-413 can effectively reduce the phosphorylation of the MCM2 protein (a direct substrate of Cdc7), they can have different impacts on cell proliferation.[4] this compound's potent anti-proliferative effect is not solely due to DDK inhibition. Its additional activity of inhibiting CDK2 prevents the phosphorylation of the retinoblastoma (RB) protein, which in turn blocks E2F-mediated transcription of genes required for S-phase entry.[4] This dual mechanism contributes to its enhanced efficacy. If your cell line is less dependent on the CDK2-RB-E2F pathway, you might observe a weaker anti-proliferative response despite seeing on-target DDK inhibition.

Q4: Can this compound be used for in vivo studies, particularly for neurological conditions?

While this compound has shown anti-tumor activity in rodent models, its application for neurological conditions is limited by its low permeability across the blood-brain barrier (BBB).[9] Research has explored the use of biodegradable polymeric nanoparticles to encapsulate this compound to improve its delivery to the central nervous system (CNS).[9]

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Cell Proliferation
Potential Cause Troubleshooting Steps
Cell Line Variability Verify the RB status of your cell lines. This compound is more potent in RB-positive cells.[4] Determine the optimal IC50 for each cell line through a dose-response experiment.
Compound Stability and Storage Prepare fresh stock solutions of this compound. Some sources suggest that solutions are unstable and should be prepared fresh or stored in small, pre-packaged aliquots.[10] Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2][3]
Experimental Protocol Ensure consistent cell seeding densities and treatment durations. The effects of this compound are dose and time-dependent.[3][11]
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Potential Cause Troubleshooting Steps
Poor Cell Permeability Consider using a higher concentration of this compound in cellular assays compared to the IC50 determined from in vitro kinase assays. However, be mindful of potential off-target effects at higher concentrations. Compare your results with a more cell-permeable DDK inhibitor if available.
Off-Target Effects To dissect the specific effects of Cdc7/Cdk9 inhibition from off-target CDK2 inhibition, consider using more specific inhibitors for comparison. For example, XL-413 is a more selective DDK inhibitor.[4] Roscovitine and CVT-313 are known CDK2 inhibitors.[4]
Assay Sensitivity For cellular assays, use multiple readouts to assess the compound's effect, such as cell viability assays (e.g., MTT), cell proliferation assays (e.g., BrdU incorporation), and apoptosis assays (e.g., Annexin V staining).[11]

Experimental Protocols

Western Blot Analysis for Target Engagement

To confirm the on-target activity of this compound, you can perform a Western blot to assess the phosphorylation status of key downstream targets.

  • Cell Treatment: Seed cells to achieve 60-70% confluency. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-MCM2 (Ser53 or Ser40/41) to assess Cdc7 activity, and p-Rb (Ser811) to assess CDK2 activity.[4] Also, probe for total MCM2 and Rb as loading controls. An antibody against actin or GAPDH should be used as a general loading control.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Signaling Pathway and Experimental Workflow Diagrams

PHA767491_Signaling_Pathway PHA767491 This compound Cdc7 Cdc7 PHA767491->Cdc7 Inhibits Cdk9 Cdk9 PHA767491->Cdk9 Inhibits CDK2 CDK2 (Off-target) PHA767491->CDK2 Inhibits MCM2 MCM2 Cdc7->MCM2 Phosphorylates RNAPolII RNA Pol II Cdk9->RNAPolII Phosphorylates Rb Rb CDK2->Rb Phosphorylates pMCM2 p-MCM2 Replication_Initiation DNA Replication Initiation pMCM2->Replication_Initiation Activates pRNAPolII p-RNA Pol II Transcription_Elongation Transcriptional Elongation pRNAPolII->Transcription_Elongation Promotes pRb p-Rb E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Proliferation Cell Proliferation Replication_Initiation->Cell_Proliferation S_Phase_Genes->Cell_Proliferation Troubleshooting_Workflow Start Inconsistent Results with This compound Check_Cell_Line 1. Verify Cell Line RB Status & IC50 Start->Check_Cell_Line Check_Compound 2. Check Compound Stability & Storage Check_Cell_Line->Check_Compound Check_Protocol 3. Review Experimental Protocol Check_Compound->Check_Protocol Use_Controls 4. Use Specificity Controls (e.g., XL-413) Check_Protocol->Use_Controls Confirm_Target 5. Confirm Target Engagement (Western Blot for p-MCM2, p-Rb) Use_Controls->Confirm_Target Consistent_Results Consistent Results Confirm_Target->Consistent_Results

References

optimizing PHA-767491 dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PHA-767491. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Recommended Solution
Low or variable efficacy Suboptimal Dosage: The dose may be too low for the specific animal model or tumor type.Consult the dosage table below for ranges used in previous studies (typically 15-30 mg/kg).[1][2] Consider performing a dose-response study to determine the optimal dose for your model.
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.The oral bioavailability of this compound in mice is approximately 38%.[2] Intraperitoneal (IP) injection is a common alternative administration route that may improve exposure.[2]
Compound Instability: this compound solutions are known to be unstable.[3]Always prepare fresh solutions immediately before each administration.[3] If stock solutions must be made, store them at -20°C in sealed vials and use them within a few months. Allow the vial to reach room temperature for at least an hour before opening.[1]
Vehicle Incompatibility: The chosen vehicle may not be optimal for solubility or stability.For IP injections, a formulation of 10% DMSO in 90% saline has been used successfully.[2] For oral gavage, 0.5% methylcellulose (B11928114) is a suitable vehicle.[2]
Observed Toxicity (e.g., weight loss, lethargy) High Dosage: The administered dose may be too high, leading to off-target effects or general toxicity.Reduce the dosage. Monitor animal weight and overall health daily. In some studies, doses up to 50 mg/kg as a single injection showed transient weight loss and mild lethargy without mortality.[4]
Off-Target Effects: this compound is a dual inhibitor of Cdc7 and Cdk9, and it can also inhibit cdk1, cdk2, and GSK-3β at higher concentrations.[1][5]Be aware of the dual-inhibition profile when interpreting results. Consider using a more selective inhibitor as a control if off-target effects are a concern.
Difficulty in dissolving the compound Incorrect Solvent: this compound has specific solubility properties.For in vivo formulations, start by dissolving the compound in a small amount of DMSO before diluting with saline or methylcellulose.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive dual inhibitor of cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (Cdk9).[6][7] Inhibition of Cdc7 prevents the initiation of DNA replication by blocking the phosphorylation of the minichromosome maintenance (MCM) complex.[1][5] Inhibition of Cdk9, a component of the positive transcription elongation factor b (P-TEFb), leads to a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II, thereby inhibiting transcription. This dual action can induce apoptosis in cancer cells.[8]

Q2: What is a typical starting dose for in vivo studies in mice?

A2: Based on published xenograft studies, a starting dose of 15-30 mg/kg administered once or twice daily is recommended.[1][2] The optimal dose will depend on the specific tumor model, administration route, and treatment schedule.

Q3: How should I prepare this compound for in vivo administration?

A3: For intraperitoneal (IP) injection, this compound can be formulated in a vehicle of 10% DMSO and 90% saline.[2] For oral gavage, a suspension in 0.5% methylcellulose can be used.[2] It is crucial to prepare these formulations fresh before each use due to the compound's instability in solution.[3]

Q4: What are the known off-target effects of this compound?

A4: Besides its primary targets, Cdc7 and Cdk9, this compound can also inhibit other kinases, such as cdk1, cdk2, and GSK-3β, although with lower potency.[1][5] This can lead to broader effects on the cell cycle and other signaling pathways.

Q5: How can I monitor the pharmacodynamic effects of this compound in vivo?

A5: The phosphorylation status of Cdc7 and Cdk9 substrates can be used as pharmacodynamic markers. For Cdc7 inhibition, you can measure the phosphorylation of MCM2 at Ser40 and Ser53.[9] For Cdk9 inhibition, the phosphorylation of the C-terminal domain of RNA polymerase II can be assessed.[2] These can be measured in tumor tissue collected from treated animals via Western blot or immunohistochemistry.

Quantitative Data Summary

In Vitro Potency
TargetIC50 (nM)
Cdc710
Cdk934

Source: BioCrick, Selleck Chemicals[1][3]

In Vivo Dosage and Efficacy in Xenograft Models
Tumor ModelAnimalDosageAdministration RouteEfficacy
HL60 (Leukemia)Mice20-30 mg/kg, twice dailyNot specifiedDose-dependent reduction in tumor volume.
A2780 (Ovarian)MiceNot specifiedNot specified50% tumor growth inhibition.
HCT-116 (Colon)Mice25 mg/kg, once dailyOral gavage50% tumor growth inhibition.[2]
Mx-1 (Mammary)MiceNot specifiedNot specified50% tumor growth inhibition.
HepG2 (Hepatocellular Carcinoma)Mice20 mg/kg, once dailyIP injectionSignificant tumor suppression, synergistic with 5-FU.[2][8]
U87MG (Glioblastoma)Mice15 mg/kg, once dailyIP injectionReduced tumor growth.[2]
Pharmacokinetics in Mice (Oral Administration)
ParameterValue
Dose25 mg/kg
Cmax3.8 µM
Tmax1 hour
Terminal Half-life (t½)4.5 hours
Oral Bioavailability (F)38%

Source: InvivoChem[2]

Experimental Protocols

Preparation of this compound for Intraperitoneal (IP) Injection
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to dissolve the powder completely. For a final concentration of 2 mg/mL in a 10% DMSO/90% saline solution, you would first dissolve 20 mg of this compound in 1 mL of DMSO.

  • In a separate sterile tube, measure out the required volume of sterile saline (0.9% NaCl). For the example above, this would be 9 mL of saline.

  • Slowly add the this compound/DMSO solution to the saline while vortexing to ensure proper mixing and prevent precipitation.

  • Administer the freshly prepared solution to the animals via IP injection. The dosing volume will depend on the animal's weight and the desired final dose.

Preparation of this compound for Oral Gavage
  • Weigh the required amount of this compound powder.

  • Prepare a 0.5% methylcellulose solution in sterile water.

  • Suspend the this compound powder in the 0.5% methylcellulose solution to the desired final concentration.

  • Ensure the suspension is homogenous by vortexing or sonicating before administration.

  • Administer the freshly prepared suspension to the animals via oral gavage.

Visualizations

PHA767491_Pathway cluster_inhibition Inhibition cluster_cdc7 Cdc7 Pathway cluster_cdk9 Cdk9 Pathway PHA767491 This compound Cdc7 Cdc7 PHA767491->Cdc7 Inhibits Cdk9 Cdk9 (P-TEFb) PHA767491->Cdk9 Inhibits MCM MCM Complex Cdc7->MCM Phosphorylates DNA_Replication DNA Replication Initiation MCM->DNA_Replication Activates Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibition leads to RNAPII RNA Polymerase II Cdk9->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Activates Transcription->Apoptosis Inhibition leads to

Caption: Signaling pathway of this compound.

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation Prepare fresh this compound formulation Dosing Administer this compound (e.g., IP or oral) Formulation->Dosing Animal_Model Establish animal model (e.g., xenograft) Animal_Model->Dosing Monitoring Daily monitoring of - Animal health - Body weight - Tumor volume Dosing->Monitoring Endpoint Endpoint reached (e.g., tumor size, time) Monitoring->Endpoint Tissue_Collection Collect tumor and other tissues Endpoint->Tissue_Collection PD_Analysis Pharmacodynamic analysis (e.g., Western blot for p-MCM2) Tissue_Collection->PD_Analysis Efficacy_Analysis Efficacy analysis (e.g., tumor growth inhibition) Tissue_Collection->Efficacy_Analysis

Caption: Experimental workflow for in vivo studies.

References

degradation of PHA-767491 in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PHA-767491. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and handling of this compound, with a focus on addressing challenges related to its degradation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, ATP-competitive dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1] Its primary mechanism of action involves the inhibition of these kinases, which are crucial for the initiation of DNA replication and the regulation of transcription, respectively. By inhibiting Cdc7, this compound prevents the phosphorylation of the minichromosome maintenance (MCM) complex, a critical step for the firing of DNA replication origins.[2] Its inhibition of Cdk9 affects the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a disruption of gene transcription.

Q2: What is the stability of this compound in aqueous solutions?

A2: Aqueous solutions of this compound are known to be unstable.[1] It is strongly recommended to prepare solutions fresh for each experiment to ensure compound integrity and obtain reproducible results.[1]

Q3: How should I prepare a stock solution of this compound?

A3: For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO.[3] This stock solution can then be diluted into your aqueous experimental medium immediately before use. For aqueous stock solutions, it is advised to filter and sterilize the solution.[4]

Q4: What are the recommended storage conditions for this compound?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in organic solvents should be aliquoted and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month) to minimize freeze-thaw cycles.[3][4]

Q5: Is this compound the same as PHA (polyhydroxyalkanoates)?

A5: No. This compound is a small molecule inhibitor of Cdc7 and Cdk9 kinases. PHA also stands for polyhydroxyalkanoates, which are a class of biodegradable polymers. These are entirely different chemical entities, and information regarding the degradation of polyhydroxyalkanoates is not applicable to this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower than expected activity in cell-based assays. Degradation of this compound in the aqueous culture medium.Prepare a fresh stock solution of this compound in DMSO for each experiment. Add the compound to the cell culture medium immediately before treating the cells. Minimize the time the compound spends in the aqueous medium before reaching the cells.
Precipitate formation upon dilution of DMSO stock into aqueous buffer. Poor solubility of this compound in the final aqueous solution.Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%). You can try a serial dilution approach. If precipitation persists, consider using a formulation with co-solvents or surfactants, but validate their compatibility with your assay.
Variability between experimental replicates. Inconsistent age of the this compound solution used.Always use a freshly prepared solution for all replicates within an experiment. Avoid using leftover diluted solutions from previous experiments.
Loss of compound activity over the course of a long-term experiment. Time-dependent degradation of this compound in the experimental medium.For long-term incubations, consider replenishing the medium with freshly prepared this compound at regular intervals. The frequency of replenishment will depend on the stability of the compound in your specific medium and temperature.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution using HPLC

This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer.

1. Materials:

  • This compound
  • High-purity DMSO
  • Aqueous buffer of interest (e.g., PBS, cell culture medium)
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • C18 HPLC column
  • Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)
  • Autosampler vials

2. Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
  • Preparation of Working Solution: Dilute the stock solution with the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 10 µM).
  • Time-Point 0 (T0) Sample: Immediately after preparation, transfer an aliquot of the working solution to an autosampler vial and inject it into the HPLC system. This will serve as your reference for 100% compound integrity.
  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution, transfer to autosampler vials, and inject them into the HPLC.
  • HPLC Analysis:
  • Develop an HPLC method that provides good separation and a sharp peak for this compound.
  • Monitor the peak area of this compound at each time point.
  • Data Analysis:
  • Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
  • Plot the percentage of remaining compound against time to determine the degradation kinetics.

Visualizations

Signaling Pathway of this compound Inhibition

Caption: Dual inhibition of Cdc7 and Cdk9 by this compound.

Experimental Workflow for Handling this compound

PHA767491_Workflow cluster_prep Preparation cluster_exp Experiment cluster_decision Considerations Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve_DMSO Dissolve in High-Purity DMSO to create stock solution Weigh->Dissolve_DMSO Aliquot Aliquot Stock Solution Dissolve_DMSO->Aliquot Store Store at -80°C or -20°C Aliquot->Store Thaw Thaw a Single Aliquot Store->Thaw Fresh_Prep Prepare Fresh? Thaw->Fresh_Prep Dilute Dilute in Aqueous Buffer (Immediately before use) Treat_Cells Treat Cells/Start Assay Dilute->Treat_Cells Incubate Incubate Treat_Cells->Incubate Analyze Analyze Results Incubate->Analyze Fresh_Prep->Store No (discard old) Fresh_Prep->Dilute Yes

Caption: Recommended workflow for preparing and using this compound.

Logical Relationship of Factors Affecting this compound Stability

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes of Instability PHA_Stability This compound Stability Aqueous_Env Aqueous Environment PHA_Stability->Aqueous_Env Temperature Temperature PHA_Stability->Temperature Time Time in Solution PHA_Stability->Time Light Light Exposure (Potential Factor) PHA_Stability->Light pH pH of Solution (Potential Factor) PHA_Stability->pH Degradation Chemical Degradation Aqueous_Env->Degradation Temperature->Degradation Time->Degradation Light->Degradation pH->Degradation Loss_of_Activity Loss of Biological Activity Degradation->Loss_of_Activity Inconsistent_Results Inconsistent Results Loss_of_Activity->Inconsistent_Results

Caption: Factors influencing the stability of this compound in solution.

References

preventing precipitation of PHA-767491 in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of PHA-767491 in cell culture media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitated after I diluted my stock solution into the cell culture medium. What could be the cause?

A1: Precipitation of this compound upon dilution into aqueous media is a common issue that can arise from several factors:

  • Exceeding Aqueous Solubility: While the hydrochloride salt of this compound has high water solubility, its solubility in complex cell culture media can be lower.[1] The final concentration in your media might have exceeded its solubility limit under those specific conditions.

  • Improper Dilution Method: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to rapidly come out of solution. A stepwise dilution is often necessary.

  • pH of the Media: The pH of your cell culture medium can influence the solubility of the compound.

  • Temperature Effects: A significant temperature difference between your stock solution and the cell culture medium can affect solubility.

  • Interaction with Media Components: Components in the media, such as proteins in fetal bovine serum (FBS), could potentially interact with the compound and reduce its solubility.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[2] A stock solution can be prepared at a concentration of up to 40 mg/mL in DMSO with the aid of sonication.[2]

Q3: How should I properly dilute my this compound stock solution into my cell culture medium to avoid precipitation?

A3: To minimize precipitation, it is recommended to perform a serial dilution. First, dilute your concentrated DMSO stock solution into a small volume of serum-free medium, mixing gently. Then, add this intermediate dilution to your final volume of complete medium. It is also advisable to warm the cell culture medium to 37°C before adding the compound.

Q4: Can the presence of serum in my culture medium contribute to the precipitation of this compound?

A4: While not explicitly documented for this compound, it is a known phenomenon that components in serum can bind to small molecules and affect their solubility and bioavailability. If you observe precipitation in serum-containing media, you could try adding the compound to serum-free media first and then adding the serum.

Q5: What should I do if I observe precipitation in my media after adding this compound?

A5: If you observe precipitation, it is recommended to discard the prepared medium. The presence of precipitate indicates that the effective concentration of the soluble compound is unknown, which will compromise your experimental results. You should then review your stock solution preparation and dilution protocol to identify the potential cause and prepare a fresh solution.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO40 mg/mL (187.58 mM)Sonication is recommended for complete dissolution.[2]
WaterHigh (for hydrochloride salt)The hydrochloride salt form has high water solubility.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 213.24 g/mol for the free base)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 2.13 mg.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved. If necessary, sonicate the solution for a brief period to aid dissolution.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)

    • Sterile tubes

  • Procedure (for a final concentration of 1 µM in 10 mL of media):

    • Thaw the 10 mM this compound stock solution at room temperature.

    • In a sterile tube, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed, serum-free cell culture medium to make a 100 µM intermediate dilution. Mix gently by pipetting up and down.

    • Add 100 µL of the 100 µM intermediate dilution to 9.9 mL of your final, pre-warmed complete cell culture medium.

    • Mix the final solution by gentle inversion. Do not vortex.

    • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Mandatory Visualization

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed in Media check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution (sonicate if needed). check_stock->remake_stock No check_dilution Was a stepwise dilution performed? check_stock->check_dilution Yes remake_stock->start Retry improper_dilution Perform stepwise dilution: 1. Dilute stock in serum-free media. 2. Add to final volume. check_dilution->improper_dilution No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes improper_dilution->start Retry lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes check_temp Were media and stock at different temperatures? check_concentration->check_temp No lower_concentration->start Retry warm_media Pre-warm media to 37°C before adding the compound. check_temp->warm_media Yes solution_clear Problem Solved: No Precipitation check_temp->solution_clear No warm_media->start Retry

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Interpreting Unexpected Phenotypes with PHA-767491

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with PHA-767491.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9) with IC50 values of 10 nM and 34 nM, respectively.[1][2][3] Its primary mechanism involves:

  • Inhibition of DNA Replication Initiation: By targeting Cdc7, this compound prevents the phosphorylation of the Minichromosome Maintenance (MCM) complex, a critical step for the initiation of DNA replication.[4][5] This leads to an arrest in the G1/S phase of the cell cycle.

  • Inhibition of Transcription: Through its inhibition of Cdk9, a component of the positive transcription elongation factor b (P-TEFb), this compound leads to decreased phosphorylation of RNA Polymerase II (RNAPII). This results in the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, thereby inducing apoptosis, particularly in quiescent cells.[6][7]

Q2: I'm observing apoptosis in non-proliferating cells treated with this compound. Is this an expected outcome?

Yes, this is an expected phenotype. While originally developed as a DNA replication inhibitor targeting proliferating cells, this compound is potent at inducing mitochondrial-dependent apoptosis in quiescent cells, such as Chronic Lymphocytic Leukemia (CLL) cells.[6][7] This effect is primarily mediated by the inhibition of Cdk9, leading to a rapid decrease in Mcl-1 protein and transcript levels.[6]

Q3: My cell viability assays show a significantly higher IC50 value for this compound than the reported biochemical IC50. Why might this be?

Discrepancies between biochemical and cell-based IC50 values are common for kinase inhibitors.[8] Several factors can contribute to this observation with this compound:

  • Cellular ATP Concentration: Biochemical assays are often conducted at low, fixed ATP concentrations. In contrast, intracellular ATP levels are much higher and can outcompete ATP-competitive inhibitors like this compound for binding to the kinase active site.[9][10]

  • Cell Permeability and Efflux: The compound's ability to penetrate the cell membrane and its susceptibility to efflux pumps can reduce its effective intracellular concentration.[10]

  • Off-Target Effects: The cellular phenotype is a result of the compound's effect on its primary targets and any off-targets. These complex interactions within a cellular context can lead to a different apparent potency compared to an isolated enzyme assay.

This is a documented "unexpected" phenotype of this compound and is attributed to its off-target activity against Cyclin-Dependent Kinase 2 (CDK2).[4][11]

  • CDK2 Inhibition: this compound has been shown to inhibit CDK2 activity, which in turn reduces the phosphorylation of the Retinoblastoma (RB) protein.[4][11]

  • E2F Transcription Factor Regulation: Hypophosphorylated RB remains bound to the E2F transcription factor, suppressing its activity. Since Cyclin A is a target gene of E2F, this leads to decreased Cyclin A transcription and protein levels.[11][12] This effect is not observed with more specific DDK inhibitors like XL-413.[11]

Troubleshooting Guides

Problem 1: Unexpectedly High Resistance or Lack of Apoptotic Response in Proliferating Cancer Cells
Possible Cause Troubleshooting Steps
Cell Line Specific Resistance Mechanisms 1. Verify Target Expression: Confirm the expression of Cdc7 and Cdk9 in your cell line via Western blot. 2. Assess Target Activity: Check the phosphorylation status of downstream targets, such as p-MCM2 (for Cdc7) and p-RNAPII (for Cdk9), to ensure the kinases are active.[1][11] 3. Consider p53 Status: Some studies suggest that the efficacy of Cdc7 inhibitors can be influenced by the p53 status of the cells.[1]
Drug Inactivation or Efflux 1. Use a P-glycoprotein Inhibitor: Co-treatment with a known efflux pump inhibitor can help determine if the drug is being actively removed from the cells.[10] 2. Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
Activation of Compensatory Pathways 1. Investigate Synergistic Combinations: this compound has shown synergistic effects with other agents like 5-fluorouracil (B62378) (5-FU) and EGFR inhibitors (e.g., lapatinib).[13][14][15] Consider combination treatments if single-agent efficacy is low.
Problem 2: Paradoxical Activation of a Signaling Pathway
Possible Cause Troubleshooting Steps
Feedback Loop Disruption 1. Pathway Analysis: Inhibition of a kinase can sometimes disrupt a negative feedback loop, leading to the hyperactivation of an upstream or parallel pathway.[9][16] 2. Phospho-Proteomic Screening: Perform a broad analysis of protein phosphorylation to identify unexpectedly activated pathways.
Off-Target Effects 1. Use a Structurally Different Inhibitor: Compare the phenotype with that induced by another Cdc7/Cdk9 inhibitor with a different chemical scaffold (e.g., XL-413 for Cdc7) to see if the effect is specific to this compound's off-target profile.[9][11] 2. Kinome Profiling: Conduct a kinase selectivity screen to identify other potential off-targets of this compound that might be responsible for the paradoxical activation.[10]

Quantitative Data Summary

Compound Target(s) Biochemical IC50 Cellular IC50 (Average) Key Phenotypes
This compound Cdc7, Cdk9, CDK2 (off-target)Cdc7: 10 nM[2][3]Cdk9: 34 nM[2][3]~0.6 - 3.17 µM (cell line dependent)[3][5][6]Inhibition of DNA replication, induction of apoptosis in quiescent and proliferating cells, G2/M arrest in combination treatments[6][13]
XL-413 Cdc73.4 nM[3]~1.1 - 22.9 µM (cell line dependent)[3]More specific for DDK inhibition, less potent anti-proliferative effects in many cell lines compared to this compound[3]

Experimental Protocols

Western Blot for Phospho-MCM2 and Phospho-RNAPII
  • Cell Treatment and Lysis:

    • Plate cells and treat with desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein samples and run on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-phospho-MCM2 (Ser40/41), anti-phospho-RNA Polymerase II) overnight at 4°C.[1][13]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 24-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

DNA Replication Assay (BrdU Incorporation)
  • Cell Treatment: Treat cells with this compound for the desired time.

  • BrdU Labeling: Add BrdU to the cell culture medium and incubate for 1-2 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • DNA Denaturation: Treat with 2N HCl to denature the DNA.

  • Immunostaining: Incubate with an anti-BrdU antibody followed by a fluorescently labeled secondary antibody.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of cells that have incorporated BrdU.

Signaling Pathway and Workflow Diagrams

PHA767491_Mechanism cluster_replication DNA Replication Initiation cluster_transcription Transcriptional Elongation cluster_off_target Off-Target Effect Cdc7 Cdc7 MCM MCM Complex Cdc7->MCM phosphorylates Replication DNA Replication MCM->Replication activates Cdk9 Cdk9 RNAPII RNA Pol II Cdk9->RNAPII phosphorylates Transcription Gene Transcription (e.g., Mcl-1) RNAPII->Transcription promotes CDK2 CDK2 RB_E2F RB-E2F Complex CDK2->RB_E2F phosphorylates RB (dissociates complex) CyclinA Cyclin A Gene RB_E2F->CyclinA E2F activates PHA This compound PHA->Cdc7 inhibits PHA->Cdk9 inhibits PHA->CDK2 inhibits Troubleshooting_Workflow Start Unexpected Phenotype Observed Q1 Is the phenotype a known off-target effect? Start->Q1 A1_Yes Review literature on This compound off-targets (e.g., CDK2 inhibition) Q1->A1_Yes Yes Q2 Is there a lack of expected activity? Q1->Q2 No End Interpretation/ Further Experiments A1_Yes->End A2_Yes Verify target expression/activity. Check for drug efflux/inactivation. Q2->A2_Yes Yes Q3 Is there paradoxical pathway activation? Q2->Q3 No A2_Yes->End A3_Yes Investigate feedback loops. Perform phospho-proteomics. Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

addressing PHA-767491-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PHA-767491. The information addresses common challenges, with a focus on mitigating cytotoxicity in normal cells.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant cytotoxicity in our normal cell line control when treated with this compound. Is this expected, and what can we do to minimize it?

A1: Yes, while this compound shows preferential activity against cancer cells, some effect on normal proliferating cells is expected due to its mechanism of action targeting the cell cycle. However, studies suggest that the primary effect on normal cells is often cytostatic (cell cycle arrest) rather than cytotoxic (apoptosis).[1][2]

Troubleshooting Steps:

  • Confirm the effect is cytostatic, not cytotoxic: Normal cells may stop proliferating and arrest in the G1 phase of the cell cycle, which can be misinterpreted as cytotoxicity in assays that measure metabolic activity (e.g., MTT, WST-1). It is recommended to perform a cell cycle analysis using propidium (B1200493) iodide staining and flow cytometry to distinguish between cell cycle arrest and apoptosis (sub-G1 peak).

  • Titrate the concentration of this compound: Use the lowest effective concentration that maintains anti-cancer efficacy in your cancer cell line while minimizing the impact on the normal cell line. A dose-response curve for both cell lines is essential.

  • Consider the p53 status of your normal cells: Normal cells with functional p53 are more likely to undergo cell cycle arrest in response to DNA replication stress, a protective mechanism.[3] Cancer cells, often having mutated p53, may bypass this checkpoint and proceed to apoptosis.[4]

  • Synchronize your normal cells in G1 phase: Pre-treating normal cells with a CDK4/6 inhibitor to induce G1 arrest may protect them from the S-phase-specific effects of this compound.

Q2: Our cell viability assay (MTT/WST-1) shows a significant decrease in signal in normal cells treated with this compound. Does this confirm cytotoxicity?

A2: Not necessarily. Assays like MTT and WST-1 measure metabolic activity, which is often coupled to cell proliferation. Since this compound can induce cell cycle arrest in normal cells, a decrease in metabolic activity and, consequently, a lower signal in these assays may reflect a cytostatic effect rather than cell death.[2]

Recommended Action:

  • Validate with a direct measure of cell death: Use an apoptosis assay, such as a Caspase-3/7 activity assay or Annexin V/Propidium Iodide staining, to directly quantify the percentage of apoptotic cells.

  • Perform a cell proliferation assay: A BrdU incorporation assay can directly measure DNA synthesis and confirm a reduction in proliferation in normal cells.[2]

Q3: Can we modulate the experimental conditions to enhance the therapeutic window of this compound?

A3: Yes, several strategies can be explored:

  • Combination Therapy: Combining this compound with agents that selectively protect normal cells is a promising approach. For instance, pre-treatment with a CDK4/6 inhibitor to arrest normal cells in G1 could be explored.

  • Pulsed Dosing: Instead of continuous exposure, a pulsed-dosing regimen might allow normal cells to recover from cell cycle arrest while still being effective against cancer cells that are driven to apoptosis.

  • Synergistic Combinations: In some contexts, this compound has shown synergistic effects with other chemotherapeutic agents like 5-fluorouracil, potentially allowing for lower, less toxic doses of each compound.[5][6]

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
U87-MGGlioblastoma~2.5[7]
U251-MGGlioblastoma~2.5[7]
HCC1954Breast Cancer0.64[8]
Colo-205Colorectal Cancer1.3[8]
KMS-18Multiple Myeloma~2.3 (average)[9]
3T3Normal FibroblastModest decrease in viability, significant decrease in proliferation[2][10]

Experimental Protocols

Cell Viability Assay (WST-1)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only) and normalize the results to the vehicle control to determine the percentage of cell viability.

Apoptosis Assay (Caspase-3/7 Activity)
  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the cell viability assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis).

Visualizations

PHA767491_Pathway cluster_inhibition This compound cluster_cell_cycle Cell Cycle Progression This compound This compound Cdc7 Cdc7 This compound->Cdc7 Inhibits Cdk9 Cdk9 This compound->Cdk9 Inhibits MCM MCM Helicase Activation Cdc7->MCM Transcription Transcriptional Elongation Cdk9->Transcription DNA_Replication DNA Replication Initiation MCM->DNA_Replication Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation DNA_Replication->Cell_Proliferation

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Observe high cytotoxicity in normal cells q1 Is the effect cytostatic or cytotoxic? start->q1 a1_yes Perform Cell Cycle Analysis (PI Staining) q1->a1_yes Unsure a1_no Perform Apoptosis Assay (Caspase 3/7) q1->a1_no Confirmed Cytotoxic q2 Is the concentration optimized? a1_yes->q2 a1_no->q2 a2_yes Consider Combination Therapy or Pulsed Dosing q2->a2_yes Yes a2_no Perform Dose-Response Curve in Normal and Cancer Cells q2->a2_no No end End: Minimized normal cell cytotoxicity a2_yes->end a2_no->q2

Caption: Troubleshooting workflow for this compound cytotoxicity.

p53_Role cluster_normal Normal Cells (p53 wild-type) cluster_cancer Cancer Cells (p53 mutant/deficient) PHA This compound Treatment Replication_Stress Replication Stress PHA->Replication_Stress p53_wt p53 Activation Replication_Stress->p53_wt p53_mut p53 Inactivation Replication_Stress->p53_mut G1_Arrest G1 Cell Cycle Arrest (Cytostatic) p53_wt->G1_Arrest Apoptosis Apoptosis (Cytotoxic) p53_mut->Apoptosis

Caption: Role of p53 in differential cell fate.

References

Validation & Comparative

A Head-to-Head Comparison of PHA-767491 and XL-413 in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, targeting cell cycle progression has emerged as a promising strategy. Among the key regulators of the cell cycle, the Dbf4-dependent kinase (DDK), also known as Cdc7-Dbf4 kinase, plays a pivotal role in the initiation of DNA replication. Two small molecule inhibitors, PHA-767491 and XL-413, have been developed to target this kinase. This guide provides a comprehensive comparison of their performance in cancer cells, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and XL-413 are potent inhibitors of DDK, exhibiting low nanomolar IC50 values against the purified kinase.[1] However, their specificity and cellular effects differ significantly.

This compound is a dual inhibitor, targeting both Cdc7 and Cyclin-Dependent Kinase 9 (Cdk9).[2][3] Its inhibition of Cdc7 blocks the initiation of DNA replication, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.[4][5] The concurrent inhibition of Cdk9, a key regulator of transcription, may contribute to its broader cytotoxic effects.[5]

XL-413 , in contrast, is a more selective inhibitor of Cdc7.[6][7] While it effectively inhibits purified DDK, its anti-proliferative activity in cellular assays is limited to a narrow range of cancer cell lines.[1][8] This discrepancy is thought to be due to poor bioavailability in many cell types.[1][8] In sensitive cell lines like Colo-205, XL-413 inhibits the phosphorylation of the MCM2 protein, a downstream target of Cdc7, leading to S-phase arrest and apoptosis.[6]

Comparative Efficacy: A Clear Divergence in Cellular Activity

While both compounds show comparable potency in biochemical assays, their performance in cancer cell lines is markedly different. This compound consistently demonstrates superior and broader anti-proliferative activity across a panel of cancer cell lines compared to XL-413.[1][8]

dot

Comparative Efficacy Overview cluster_PHA This compound cluster_XL XL-413 PHA_activity Broad Anti-Proliferative Activity PHA_apoptosis Induces Apoptosis in Multiple Cell Lines PHA_activity->PHA_apoptosis leads to XL_activity Limited Anti-Proliferative Activity XL_apoptosis Induces Apoptosis in a Few Cell Lines XL_activity->XL_apoptosis leads to Biochemical Biochemical Potency (Low nM IC50) Biochemical->PHA_activity translates to Biochemical->XL_activity does not always translate to Cellular Cellular Potency Cellular->PHA_activity Cellular->XL_activity

Caption: Divergent cellular efficacy of this compound and XL-413.

Quantitative Data Summary

The following tables summarize the reported IC50 values for this compound and XL-413 in biochemical and cellular assays.

Table 1: Biochemical Potency

CompoundTargetIC50 (nM)
This compoundCdc710[2][3]
Cdk934[2][3]
XL-413Cdc73.4[6]

Table 2: Cellular Anti-Proliferative Activity (IC50 in µM)

Cell LineThis compoundXL-413
Colo-205 (Colon Cancer)1.3[1]1.1[1]
HCC1954 (Breast Cancer)0.64[1]22.9[1]
Average (61 cell lines)3.17[9]Not broadly effective

Signaling Pathways

The primary signaling pathway targeted by both inhibitors is the DDK-mediated initiation of DNA replication.

dot

DDK Signaling Pathway Inhibition cluster_inhibitors Inhibitors PHA This compound DDK DDK (Cdc7-Dbf4) PHA->DDK XL XL-413 XL->DDK MCM MCM2-7 Helicase DDK->MCM phosphorylates pMCM Phosphorylated MCM2-7 MCM->pMCM Replication DNA Replication Initiation pMCM->Replication S_Phase S-Phase Progression Replication->S_Phase Apoptosis Apoptosis S_Phase->Apoptosis inhibition leads to

Caption: Inhibition of the DDK pathway by this compound and XL-413.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cell Viability Assay

This protocol is a general guideline for determining the IC50 of the inhibitors using a tetrazolium-based assay like MTT or a luminescent assay like CellTiter-Glo.[10]

dot

Cell Viability Assay Workflow start Start seed Seed cells in 96-well plates start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with serial dilutions of inhibitor incubate1->treat incubate2 Incubate (72h) treat->incubate2 add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 read Read absorbance/luminescence incubate3->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

References

A Comparative Guide to Cdc7 Inhibitors: PHA-767491 vs. TAK-931

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the inhibition of key cell cycle regulators has emerged as a promising strategy. Cell division cycle 7 (Cdc7) kinase, a crucial activator of DNA replication, represents a significant target for anticancer drug development.[1][2][3] This guide provides a detailed comparison of two notable Cdc7 inhibitors: PHA-767491 and TAK-931, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Kinase Selectivity

Both this compound and TAK-931 are small molecule inhibitors that target the ATP-binding pocket of Cdc7 kinase, thereby preventing the initiation of DNA replication and leading to cell cycle arrest and apoptosis in cancer cells.[1][2] However, their selectivity profiles exhibit key differences.

TAK-931 is a highly selective and potent inhibitor of Cdc7.[4][5] It demonstrates an IC50 (half-maximal inhibitory concentration) of less than 0.3 nM for Cdc7 kinase.[4][5] Its high selectivity is highlighted by a more than 120-fold greater potency for Cdc7 compared to 317 other kinases tested.[6] In cellular assays, TAK-931 effectively inhibits the phosphorylation of MCM2 (minichromosome maintenance 2), a direct substrate of Cdc7, at concentrations of 10 to 100 nM.[4]

This compound , on the other hand, is a dual inhibitor of Cdc7 and cyclin-dependent kinase 9 (Cdk9).[7][8][9] Its IC50 for Cdc7 is 10 nM, while for Cdk9 it is 34 nM.[8][9][10] This dual inhibitory activity means that in addition to blocking DNA replication initiation via Cdc7, it also affects transcription through Cdk9 inhibition.[7][11] This can lead to the downregulation of anti-apoptotic proteins like Mcl-1.[7] this compound also shows some activity against other kinases such as GSK3-β, CDK2, and CDK1 at higher concentrations.[2]

Comparative Data Presentation

The following tables summarize the key quantitative data for this compound and TAK-931, facilitating a direct comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency

InhibitorTarget KinaseIC50
This compound Cdc710 nM[8][9][10]
Cdk934 nM[8][9][10]
GSK3-β0.22 µM[2]
CDK20.24 µM[2]
CDK10.25 µM[2]
TAK-931 Cdc7<0.3 nM[4][5]
CDK26300 nM[4]

Table 2: Cellular Activity

InhibitorCell LineAssayEndpointResult
This compound MultipleProliferationIC500.86 µM (SF-268) to 5.87 µM (K562)[12]
HCC1954ProliferationIC500.64 µM[10]
Colo-205ProliferationIC501.3 µM[10]
COLO205pMCM2 InhibitionPartial inhibition at 10,000 nM[4]
TAK-931 COLO205pMCM2 InhibitionDose-dependent inhibition at 10-100 nM[4]
MultipleProliferationGI50Potent activity across 246 cancer cell lines[13]

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and experimental evaluation of these inhibitors, the following diagrams are provided in DOT language.

Cdc7_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Initiation S Phase Initiation cluster_Inhibitors Inhibitors ORC ORC Cdc6_Cdt1 Cdc6/Cdt1 ORC->Cdc6_Cdt1 recruits MCM MCM2-7 Cdc6_Cdt1->MCM loads onto DNA pMCM Phospho-MCM2-7 MCM->pMCM Cdc7_Dbf4 Cdc7-Dbf4 (DDK) Cdc7_Dbf4->pMCM phosphorylates CDK2_CycE CDK2-Cyclin E CDK2_CycE->pMCM phosphorylates GINS_Cdc45 GINS/Cdc45 pMCM->GINS_Cdc45 recruits CMG CMG Complex (Helicase Activation) pMCM->CMG GINS_Cdc45->CMG DNA_Replication DNA Replication CMG->DNA_Replication PHA_767491 This compound PHA_767491->Cdc7_Dbf4 inhibits TAK_931 TAK-931 TAK_931->Cdc7_Dbf4 inhibits

Caption: Cdc7 signaling pathway in DNA replication initiation.

Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_In_Vivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Culture Cancer Cell Lines Proliferation_Assay Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (pMCM2, total MCM2) Cell_Culture->Western_Blot Xenograft Tumor Xenograft Models (e.g., mouse) Treatment Inhibitor Administration (oral, IP) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (pMCM2 in tumor tissue) Treatment->PD_Analysis Inhibitor Cdc7 Inhibitor (this compound or TAK-931) Inhibitor->Kinase_Assay Inhibitor->Cell_Culture

Caption: Experimental workflow for evaluating Cdc7 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are summaries of typical protocols used in the evaluation of this compound and TAK-931.

Biochemical Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases.

  • Procedure:

    • Recombinant human Cdc7/Dbf4 and other kinases (e.g., Cdk9/cyclin T1, CDK2/cyclin E) are used.

    • The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate (e.g., a generic peptide substrate or a specific protein like MCM2).

    • Inhibitors are added at various concentrations.

    • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo Kinase Assay, radiometric assays with [γ-³²P]ATP, or fluorescence-based assays.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay
  • Objective: To assess the effect of the inhibitors on the growth of cancer cell lines.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the inhibitor or vehicle control (e.g., DMSO).

    • After a defined incubation period (e.g., 72 hours), cell viability is determined using assays such as MTS, MTT, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.

    • The results are expressed as a percentage of the vehicle-treated control, and IC50 or GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated.

Western Blot Analysis for Phospho-MCM2
  • Objective: To confirm target engagement in cells by measuring the phosphorylation of the Cdc7 substrate, MCM2.

  • Procedure:

    • Cancer cells are treated with the inhibitor or vehicle control for a specified time (e.g., 4 hours).

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies specific for phospho-MCM2 (e.g., at Ser40/41 or Ser53) and total MCM2.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The levels of phospho-MCM2 are normalized to total MCM2 or a loading control like β-actin or Lamin B1.[4]

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of the inhibitors in a living organism.

  • Procedure:

    • Human cancer cells (e.g., COLO205) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[3]

    • When tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.[3]

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for pMCM2) to confirm target engagement in vivo.[14]

Conclusion

Both this compound and TAK-931 are potent inhibitors of Cdc7 kinase with demonstrated antitumor activity. The primary distinction lies in their selectivity. TAK-931 is a highly selective Cdc7 inhibitor, making it a valuable tool for studying the specific consequences of Cdc7 inhibition. This compound, with its dual activity against Cdc7 and Cdk9, offers a different therapeutic approach by simultaneously targeting DNA replication and transcription. The choice between these inhibitors will depend on the specific research question or therapeutic strategy. For studies requiring precise targeting of Cdc7, TAK-931 is the superior choice. In contrast, this compound may be advantageous in contexts where the dual inhibition of Cdc7 and Cdk9 provides a synergistic antitumor effect.

References

Comparative Analysis of Cdk9 Inhibitors: PHA-767491 vs. SNS-032

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential mechanisms, potency, and experimental considerations of two prominent Cyclin-Dependent Kinase 9 inhibitors.

In the landscape of cancer therapeutics and biomedical research, Cyclin-Dependent Kinase 9 (Cdk9) has emerged as a critical target due to its central role in regulating transcriptional elongation. Inhibition of Cdk9 presents a promising strategy to disrupt the aberrant gene expression profiles characteristic of many cancers. This guide provides a comprehensive comparison of two notable Cdk9 inhibitors: PHA-767491, a dual Cdc7/Cdk9 inhibitor, and SNS-032, a potent inhibitor of Cdk2, Cdk7, and Cdk9. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds to inform their experimental designs and therapeutic strategies.

Introduction to the Inhibitors

This compound is recognized as a dual inhibitor, targeting both Cell Division Cycle 7 (Cdc7) kinase and Cdk9.[1][2][3] Its action against Cdc7, a key regulator of DNA replication initiation, provides an additional mechanism for its anti-proliferative effects.[4][5]

SNS-032 (formerly BMS-387032) is a potent and selective inhibitor of Cdk2, Cdk7, and Cdk9.[6][7] Its inhibitory activity against multiple CDKs involved in both cell cycle progression (Cdk2) and transcription (Cdk7 and Cdk9) underscores its broad-spectrum anti-cancer potential.[8][9]

Mechanism of Action and Signaling Pathway

Both this compound and SNS-032 exert their primary anti-cancer effects by inhibiting Cdk9, a core component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb, which also comprises a cyclin partner (T1, T2a, T2b, or K), plays a crucial role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, thereby enabling transcriptional elongation.[10][11][12]

Inhibition of Cdk9 by these compounds leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Pol II, particularly at the Serine 2 residue.[13][14] This event prevents the transition from abortive to productive transcription, leading to a decrease in the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, ultimately inducing apoptosis in cancer cells.[13][15][16]

Below is a diagram illustrating the Cdk9 signaling pathway and the points of inhibition by this compound and SNS-032.

Cdk9_Signaling_Pathway Cdk9 Signaling Pathway and Inhibition cluster_nucleus Nucleus cluster_inhibition Inhibition PTEFb P-TEFb Complex (Cdk9/Cyclin T) RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylates Ser2 of CTD Pre_mRNA pre-mRNA RNAPolII->Pre_mRNA Transcription Elongation DNA DNA Template Promoter Promoter Gene Gene Coding Region PHA767491 This compound PHA767491->PTEFb Inhibits Cdk9 SNS032 SNS-032 SNS032->PTEFb Inhibits Cdk9 Experimental_Workflow Experimental Workflow for Cdk9 Inhibitor Evaluation start Start: Select Cell Lines treat Treat cells with This compound or SNS-032 start->treat viability Cell Viability Assay (MTT/CellTiter-Glo) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot Analysis (p-RNAPolII, Mcl-1, etc.) treat->western end End: Data Analysis & Comparison viability->end apoptosis->end western->end

References

Validating PHA-767491 Target Engagement in Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, confirming that a compound engages its intended target within a cellular context is a critical step. This guide provides a comparative overview of methods to validate the target engagement of PHA-767491, a potent dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9). We present experimental data, detailed protocols for key assays, and visual workflows to facilitate a comprehensive understanding.

This compound is a small molecule inhibitor that has shown anti-proliferative effects in various cancer cell lines by preventing the initiation of DNA replication and inducing apoptosis.[1][2] Its primary targets, Cdc7 and Cdk9, are key kinases involved in cell cycle progression and transcription. Validating the engagement of this compound with these targets in a cellular environment is essential to correlate its biochemical activity with its pharmacological effects. This guide will compare this compound with another notable Cdc7 inhibitor, XL-413, and detail methodologies to quantify target engagement.

Signaling Pathway of this compound Targets

The primary mechanism of action for this compound involves the inhibition of Cdc7 and Cdk9. Cdc7, in complex with its regulatory subunit Dbf4, forms the DDK (Dbf4-dependent kinase) complex. DDK is crucial for the initiation of DNA replication through the phosphorylation of the Minichromosome Maintenance (MCM) complex component, MCM2. Cdk9, as part of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II, a key step in transcriptional elongation. By inhibiting both kinases, this compound disrupts two fundamental cellular processes.

PHA-767491_Signaling_Pathway This compound Mechanism of Action cluster_0 DNA Replication Initiation cluster_1 Transcriptional Elongation Cdc7 Cdc7 DDK_Complex DDK Complex (Cdc7-Dbf4) Cdc7->DDK_Complex Dbf4 Dbf4 Dbf4->DDK_Complex MCM_Complex MCM Complex DDK_Complex->MCM_Complex Phosphorylation p_MCM p-MCM (activated) MCM_Complex->p_MCM DNA_Replication DNA Replication p_MCM->DNA_Replication Cdk9 Cdk9 PTEFb P-TEFb Complex (Cdk9-Cyclin T1) Cdk9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation p_RNAPII p-RNAPII (activated) RNAPII->p_RNAPII Transcription Transcription p_RNAPII->Transcription PHA767491 PHA767491 PHA767491->DDK_Complex Inhibition PHA767491->PTEFb Inhibition Western_Blot_Workflow Workflow for p-MCM2 Western Blot Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-MCM2, anti-total-MCM2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

References

Navigating Drug Resistance: A Comparative Analysis of PHA-767491 in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides a comparative analysis of PHA-767491, a dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9), focusing on its performance against various cancer cell lines and in the context of resistance to other therapeutic agents.

This compound distinguishes itself by targeting two key kinases involved in critical cellular processes: Cdc7, a gatekeeper of DNA replication initiation, and Cdk9, a central component of the transcriptional machinery. This dual-action mechanism offers a promising strategy to circumvent resistance pathways that plague single-target therapies. This guide synthesizes available experimental data to offer a clear comparison of this compound with other inhibitors and to shed light on its potential in overcoming chemoresistance.

Comparative Analysis of Cellular Sensitivity

The efficacy of this compound has been evaluated across a panel of cancer cell lines, revealing a spectrum of sensitivities. Notably, studies comparing this compound with XL413, another DDK (Dbf4-dependent kinase, the active complex of Cdc7) inhibitor, highlight a differential activity profile, suggesting a lack of complete cross-resistance between these two agents.

Cell LineCancer TypeThis compound IC50 (µM)XL413 IC50 (µM)Reference
Colo-205Colorectal Carcinoma1.31.1[1]
HCC1954Breast Cancer0.6422.9[1]
U87-MGGlioblastoma~2.5Not Available[2]
U251-MGGlioblastoma~2.5Not Available[2]
K562Chronic Myelogenous Leukemia5.87 (less sensitive)Not Available[3]
SF-268Glioblastoma0.86Not Available[3]

Table 1: Comparative IC50 values of this compound and XL413 in various cancer cell lines.

Interestingly, some cell lines exhibit intrinsic resistance to this compound, including Normal Human Dermal Fibroblasts (NHDF) and the breast cancer cell line MCF7[3]. The differential sensitivity observed, particularly the case of HCC1954 cells being resistant to XL413 but sensitive to this compound, may be attributed to this compound's additional inhibitory activity on Cdk9 and its potential off-target effects on the CDK2-Rb-E2F pathway[4].

Overcoming Resistance to Other Anticancer Agents

A significant area of investigation for this compound is its ability to act synergistically with other chemotherapeutic drugs and targeted agents, effectively overcoming existing resistance mechanisms.

  • Synergy with 5-Fluorouracil (5-FU): In hepatocellular carcinoma (HCC) models resistant to 5-FU, the combination of this compound and 5-FU has demonstrated a potent synergistic effect. This compound enhances the cytotoxic effects of 5-FU, suggesting its potential to resensitize resistant tumors to conventional chemotherapy[5][6].

  • Overcoming EGFR-TKI Resistance: In triple-negative breast cancer (TNBC) cell lines resistant to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), this compound has been shown to synergize with EGFR-TKIs, leading to enhanced anti-proliferative and apoptotic effects.

Signaling Pathways and Mechanisms of Action

This compound's therapeutic potential stems from its dual inhibition of Cdc7 and Cdk9, which disrupts two fundamental cellular processes.

PHA767491_Mechanism cluster_replication DNA Replication cluster_transcription Transcription Origin Replication Origins MCM MCM Helicase Origin->MCM Loading DNA_rep DNA Synthesis MCM->DNA_rep Activation RNAPII RNA Polymerase II Gene_trans Gene Transcription RNAPII->Gene_trans Elongation PHA767491 This compound Cdc7 Cdc7 PHA767491->Cdc7 Inhibits Cdk9 Cdk9 PHA767491->Cdk9 Inhibits Cdc7->MCM Phosphorylation Cdk9->RNAPII Phosphorylation

Caption: Mechanism of action of this compound.

The inhibition of Cdc7 prevents the phosphorylation and activation of the MCM helicase complex, a crucial step for the initiation of DNA replication. Simultaneously, inhibition of Cdk9 blocks the phosphorylation of the C-terminal domain of RNA Polymerase II, thereby halting transcriptional elongation. This dual assault on both DNA replication and transcription underlies its potent anti-proliferative effects.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of this compound.

Cell Viability and Drug Sensitivity Assay (MTT/MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other compared drugs.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of the test compounds (e.g., this compound, XL413) for a specified period (e.g., 72 hours).

  • MTT/MTS Reagent Addition: Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Incubation and Measurement: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells. The absorbance is then measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Target Engagement

Objective: To confirm the inhibition of Cdc7 and Cdk9 activity by assessing the phosphorylation status of their downstream targets.

Methodology:

  • Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of downstream targets (e.g., phospho-MCM2 for Cdc7 activity, phospho-RNA Polymerase II for Cdk9 activity).

  • Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

Logical Workflow for Cross-Resistance Studies

While comprehensive cross-resistance studies for this compound are not yet widely published, the logical workflow for such an investigation is outlined below.

Cross_Resistance_Workflow cluster_profiling Drug Sensitivity Profiling cluster_analysis Comparative Analysis start Parental Cancer Cell Line develop_resistance Develop Resistance to This compound (Dose Escalation) start->develop_resistance parental_screen Screen Parental Line with Drug Panel start->parental_screen resistant_line This compound-Resistant Cell Line develop_resistance->resistant_line resistant_screen Screen Resistant Line with Drug Panel resistant_line->resistant_screen compare_ic50 Compare IC50 Values parental_screen->compare_ic50 resistant_screen->compare_ic50 identify_cross_resistance Identify Cross-Resistance (Increased IC50 in Resistant Line) compare_ic50->identify_cross_resistance identify_collateral_sensitivity Identify Collateral Sensitivity (Decreased IC50 in Resistant Line) compare_ic50->identify_collateral_sensitivity

Caption: Workflow for a cross-resistance study.

This guide provides a snapshot of the current understanding of this compound in the context of drug resistance. The available data underscores its potential as a potent anti-cancer agent, particularly in overcoming resistance to other therapies. Further dedicated cross-resistance studies are warranted to fully elucidate its resistance profile and identify potential collateral sensitivities, which will be crucial for its strategic development in clinical settings.

References

Unlocking Synergistic Lethality: PHA-767491 and EGFR Inhibitors in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A promising strategy to overcome resistance to EGFR-targeted therapies in triple-negative breast cancer (TNBC) has emerged from the synergistic combination of the dual Cdc7/CDK9 inhibitor, PHA-767491, with epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Preclinical studies have demonstrated that this combination significantly enhances anti-tumor activity by inducing cell cycle arrest and apoptosis, offering a potential breakthrough for a patient population with limited treatment options.

Triple-negative breast cancer, a particularly aggressive subtype, is often characterized by the overexpression of EGFR. However, therapies targeting EGFR alone have shown limited efficacy in clinical trials.[1] The combination of this compound with EGFR inhibitors like lapatinib, erlotinib, and gefitinib (B1684475) has been shown to overcome this resistance, leading to a significant reduction in cell proliferation in various TNBC cell lines.[1][2]

The synergistic effect of this drug combination stems from a multi-pronged attack on cancer cell processes. The combination induces a robust G2/M cell cycle arrest and triggers programmed cell death, or apoptosis.[3] Mechanistically, this is achieved through the downregulation of key signaling pathways, including the ERK/mTOR pathway, which are crucial for cancer cell growth and survival.[4] this compound, by inhibiting Cdc7 and CDK9, disrupts DNA replication and transcriptional elongation, further crippling the cancer cells' ability to proliferate.[1]

Quantitative Analysis of Synergistic Effects

The synergy between this compound and EGFR inhibitors has been quantified using various in vitro assays. The following tables summarize the key findings from studies on TNBC cell lines.

Cell Viability and Synergy

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The combination index (CI) is used to quantify the interaction between two drugs, with a CI value less than 1 indicating synergy.

Cell LineTreatmentIC50 (µM)Combination Index (CI)
Hs578T Lapatinib> 10-
This compound~3.16-
Lapatinib (3.16 µM) + this compound (1 µM)-< 1 (Synergistic)
Lapatinib (3.16 µM) + this compound (3.16 µM)-< 1 (Synergistic)

Table 1: Cell Viability and Combination Index Data. Data extrapolated from dose-response curves and synergy plots.[2]

Cell Cycle Analysis

The combination treatment leads to a significant increase in the percentage of cells in the G2/M phase of the cell cycle, indicating a block in cell division.

Cell LineTreatment% of Cells in G2/M Phase (Mean ± SD)
Hs578T DMSO (Control)~20%
Lapatinib (3.16 µM)~25%
This compound (1 µM)~30%
Lapatinib (3.16 µM) + this compound (1 µM)~55%
SKBR7 DMSO (Control)~15%
Lapatinib (3.16 µM)~20%
This compound (1 µM)~25%
Lapatinib (3.16 µM) + this compound (1 µM)~50%

Table 2: G2/M Cell Cycle Arrest. Data represents approximate values derived from published histograms.[3]

Apoptosis Induction

The combination of this compound and an EGFR inhibitor significantly increases the rate of apoptosis in TNBC cells.

Cell LineTreatmentRelative Cell Death (Fold Change vs. Control) (Mean ± SD)
Hs578T Lapatinib (3.16 µM)~1.5
This compound (3.16 µM)~2.0
Lapatinib (3.16 µM) + this compound (3.16 µM)~4.0
BT549 Lapatinib (3.16 µM)~1.2
This compound (3.16 µM)~1.8
Lapatinib (3.16 µM) + this compound (3.16 µM)~3.5

Table 3: Induction of Apoptosis. Data represents approximate values derived from published bar charts.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies demonstrating the synergistic effects of this compound and EGFR inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound, EGFR inhibitors, or a combination of both for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with the drug combinations for the indicated time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

  • Cell Lysis: Treat cells with the drug combinations, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-EGFR, total EGFR, p-ERK, total ERK, p-Akt, total Akt, and loading controls like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways and the experimental workflow.

Synergy_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Cdc7_CDK9 Cdc7/CDK9 DNA_Replication DNA Replication Cdc7_CDK9->DNA_Replication Transcription Transcription Cdc7_CDK9->Transcription EGFR_Inhibitor EGFR Inhibitors (Lapatinib, Erlotinib, Gefitinib) EGFR_Inhibitor->EGFR Inhibits PHA767491 This compound PHA767491->Cdc7_CDK9 Inhibits

Figure 1: Signaling Pathway of Synergistic Inhibition. This diagram illustrates how EGFR inhibitors and this compound target distinct but complementary pathways to block cancer cell proliferation and survival.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start TNBC Cell Culture treatment Treatment with This compound & EGFR Inhibitor (Single agents & Combination) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V Assay) treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (Protein Expression & Phosphorylation) treatment->western_blot data_analysis Data Analysis (IC50, CI, Statistical Analysis) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Figure 2: Experimental Workflow. This flowchart outlines the key steps involved in evaluating the synergistic effects of this compound and EGFR inhibitors in vitro.

References

Unveiling the Potency of PHA-767491: A Comparative Analysis Across Diverse Tumor Landscapes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of oncology research, the quest for targeted therapies with broad applicability remains a paramount objective. This guide offers a comprehensive comparison of the efficacy of PHA-767491, a potent dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9), across a spectrum of tumor types. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents detailed methodologies, and visualizes the underlying molecular pathways to provide a clear and objective overview of this compound's anti-neoplastic activity.

At a Glance: this compound's Efficacy Profile

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide array of cancer cell lines. Its dual-inhibitory mechanism, targeting key regulators of both DNA replication and transcription, contributes to its robust activity. The following tables summarize the quantitative data from various studies, offering a comparative look at its potency in different cancer contexts.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines (IC50 Values)
Tumor TypeCell LineIC50 (µM)Citation
Glioblastoma U87-MG~2.5[1]
U251-MG~2.5[1]
Breast Cancer HCC19540.64[2]
Colorectal Cancer Colo-2051.3[2]
SW480Not explicitly stated, but shown to be effective[3]
SW620Not explicitly stated, but shown to be effective[3]
Prostate Cancer PC3Not explicitly stated, but shown to be effective[3]
Ovarian Cancer A27801.07 - 1.1[4]
Leukemia K562Less sensitive[4]
JurkatNot explicitly stated, but shown to be effective[4]
Multiple Myeloma L-363Not explicitly stated, but shown to be effective[4]
NCI-H929Not explicitly stated, but shown to be effective[4]
OPM-2Not explicitly stated, but shown to be effective[4]
Cervical Cancer HeLaNot explicitly stated, but shown to be effective[4]
Bone Cancer U2OSNot explicitly stated, but shown to be effective[4]
Table 2: Comparative Efficacy of this compound and XL413
Cell LineThis compound IC50 (µM)XL413 IC50 (µM)Fold DifferenceCitation
HCC1954 (Breast)0.6422.9~36x more potent[2][5]
Colo-205 (Colorectal)1.31.1Similar potency[2][5]
PC3 (Prostate)PotentLess potent50-100x more potent[3]
SW480 (Colorectal)PotentLess potent50-100x more potent[3]
SW620 (Colorectal)PotentLess potent50-100x more potent[3]

Delving into the Mechanism: The Dual Inhibition of Cdc7 and Cdk9

This compound exerts its anti-tumor effects by targeting two critical kinases: Cdc7 and Cdk9. Cdc7 is a key regulator of the initiation of DNA replication, while Cdk9 is a component of the positive transcription elongation factor b (P-TEFb), which is essential for transcriptional regulation. The dual inhibition of these kinases leads to a multi-pronged attack on cancer cell proliferation and survival.

One of the key downstream effects of this compound is the disruption of the CDK2-Rb-E2F transcriptional network.[3] This pathway is crucial for the G1/S phase transition of the cell cycle. By inhibiting this network, this compound prevents cancer cells from entering the S phase, where DNA replication occurs, ultimately leading to cell cycle arrest and apoptosis.[3]

PHA767491_Pathway Mechanism of Action of this compound PHA767491 This compound Cdc7 Cdc7 PHA767491->Cdc7 inhibits Cdk9 Cdk9 (P-TEFb) PHA767491->Cdk9 inhibits CDK2 CDK2 PHA767491->CDK2 inhibits (off-target) MCM MCM Complex Cdc7->MCM activates RNAPII RNA Polymerase II Cdk9->RNAPII phosphorylates DNA_Replication DNA Replication Initiation MCM->DNA_Replication initiates CellCycle Cell Cycle Progression (G1 to S phase) Transcription Transcription Elongation RNAPII->Transcription drives Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits G1S_Genes G1/S Phase Genes (e.g., Cyclin E, Cyclin A) E2F->G1S_Genes activates transcription G1S_Genes->CellCycle promotes Apoptosis Apoptosis CellCycle->Apoptosis arrest leads to

Caption: Signaling pathway of this compound.

Experimental Corner: Protocols for Key Assays

To ensure the reproducibility and clear understanding of the presented data, this section provides detailed protocols for the fundamental experiments used to evaluate the efficacy of this compound.

Experimental_Workflow General Experimental Workflow for Efficacy Testing Start Start: Cancer Cell Lines Culture Cell Culture & Seeding Start->Culture Treatment Treatment with this compound (Dose-Response & Time-Course) Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., EdU Incorporation) Treatment->CellCycle WesternBlot Western Blot Analysis (e.g., p-MCM2, Cleaved PARP) Treatment->WesternBlot Data Data Analysis & Interpretation Viability->Data Apoptosis->Data CellCycle->Data WesternBlot->Data End Conclusion Data->End

Caption: A typical workflow for assessing this compound efficacy.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

Western Blotting for Phosphorylated Proteins (e.g., p-MCM2)

This technique is used to detect specific proteins and their phosphorylation status.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., anti-phospho-MCM2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, which are key executioners of apoptosis.

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[3]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[3][9]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.[9]

  • Luminescence Measurement: Measure the luminescence using a plate reader.[10]

Cell Cycle Analysis (EdU Incorporation Assay)

This assay measures the percentage of cells in the S phase of the cell cycle by detecting the incorporation of the thymidine (B127349) analog EdU into newly synthesized DNA.

  • EdU Labeling: Treat cells with this compound for the desired time, then add 10 µM EdU (5-ethynyl-2'-deoxyuridine) to the culture medium and incubate for 2 hours.[11]

  • Cell Fixation and Permeabilization: Harvest the cells, fix them with 4% paraformaldehyde, and then permeabilize with a saponin-based buffer.[12]

  • Click-iT® Reaction: Perform the Click-iT® reaction by adding the reaction cocktail containing a fluorescently labeled azide (B81097) to detect the incorporated EdU.[12]

  • DNA Staining: Stain the cells with a DNA content dye (e.g., DAPI or Propidium Iodide).

  • Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[12]

Conclusion

This compound exhibits potent anti-cancer activity across a range of tumor types, with its efficacy being particularly pronounced in certain cancer cell lines. Its dual inhibitory action on Cdc7 and Cdk9, coupled with its impact on the CDK2-Rb-E2F pathway, provides a strong rationale for its continued investigation as a therapeutic agent. The detailed protocols and comparative data presented in this guide are intended to facilitate further research and development of this promising anti-cancer compound.

References

A Head-to-Head In Vitro Comparison of Cdc7 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of prominent Cell Division Cycle 7 (Cdc7) kinase inhibitors. By summarizing key performance data and detailing experimental protocols, this document aims to facilitate informed decisions in the selection and application of these compounds in a research setting.

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, plays a crucial role in the initiation of DNA replication.[1] This functional complex, known as Dbf4-dependent kinase (DDK), phosphorylates the minichromosome maintenance (MCM) complex, a critical step for the firing of replication origins.[2] Given its heightened expression in various cancers and the reliance of tumor cells on robust DNA replication, Cdc7 has emerged as a compelling target for anticancer therapies.[3][4] This guide provides a head-to-head comparison of the in vitro performance of several key Cdc7 inhibitors.

Quantitative Comparison of Cdc7 Inhibitor Potency

The following tables summarize the in vitro potency of various Cdc7 inhibitors based on biochemical and cellular assays. It is important to note that the data has been compiled from multiple sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.[5]

Table 1: Biochemical Potency of Cdc7 Inhibitors

InhibitorTarget(s)IC50 (nM)Assay Type
TAK-931Cdc7<0.3Enzymatic Assay
Cdc7-IN-19Cdc71.49Biochemical Kinase Assay
XL413 (BMS-863233)Cdc73.4 - 22.7Biochemical Kinase Assay
CRT'2199Cdc74Not Specified
PHA-767491Cdc7, Cdk910 - 18.6Enzymatic Assay

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of Cdc7 by 50% in a biochemical assay.[5][6][7]

Table 2: Cellular Anti-proliferative Activity of Cdc7 Inhibitors

InhibitorCell LineIC50 (µM)
This compoundHCC19540.64
This compoundColo-2051.3
XL413Colo-2051.1
XL413HCC195422.9

Note: Cellular IC50 values represent the concentration of the inhibitor that reduces cell viability or proliferation by 50%. A notable discrepancy can be observed between the biochemical and cellular potencies of some inhibitors, such as XL413, which may be attributed to factors like cell permeability and off-target effects.[6][7]

Signaling Pathway and Experimental Visualizations

To better understand the mechanism of action and the experimental approaches for evaluating Cdc7 inhibitors, the following diagrams are provided.

Cdc7_Signaling_Pathway Cdc7 Signaling Pathway in DNA Replication Initiation cluster_G1_S G1/S Phase cluster_S_Phase S Phase Pre-Replicative_Complex Pre-Replicative Complex (pre-RC) assembled at Origin of Replication Cdc7_Dbf4 Cdc7-Dbf4 Complex (DDK) Pre-Replicative_Complex->Cdc7_Dbf4 recruits MCM_Complex MCM Complex (Mcm2-7) Cdc7_Dbf4->MCM_Complex phosphorylates Phosphorylated_MCM Phosphorylated MCM Complex MCM_Complex->Phosphorylated_MCM Replication_Fork Replication Fork Assembly & DNA Synthesis Phosphorylated_MCM->Replication_Fork Cdc7_Inhibitors Cdc7 Inhibitors (e.g., TAK-931, XL413) Cdc7_Inhibitors->Cdc7_Dbf4 inhibit

Caption: Cdc7 signaling pathway in DNA replication initiation.

Experimental_Workflow General Experimental Workflow for Cdc7 Inhibitor Evaluation cluster_Biochemical Biochemical Assays cluster_Cellular Cell-based Assays Kinase_Assay In Vitro Kinase Assay (Radiometric or Luminescence-based) IC50_Biochemical Determine Biochemical IC50 Kinase_Assay->IC50_Biochemical Cell_Culture Cancer Cell Line Culture Inhibitor_Treatment Treat with Cdc7 Inhibitor (Dose-response) Cell_Culture->Inhibitor_Treatment Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Cell_Viability Target_Engagement Target Engagement Assay (Western Blot for p-MCM2) Inhibitor_Treatment->Target_Engagement IC50_Cellular Determine Cellular IC50 Cell_Viability->IC50_Cellular Target_Inhibition Confirm Target Inhibition Target_Engagement->Target_Inhibition

Caption: Workflow for in vitro evaluation of Cdc7 inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of further studies, detailed methodologies for key in vitro experiments are provided below.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Cdc7 kinase.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the purified Cdc7/Dbf4 kinase complex.

  • Materials:

    • Recombinant human Cdc7/Dbf4 kinase complex.

    • Kinase substrate (e.g., a synthetic peptide or full-length MCM2 protein).

    • ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays.

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Test inhibitor (serially diluted).

    • Detection reagent (e.g., phosphocellulose paper for radiometric assays, or ADP-Glo™ Kinase Assay kit for luminescence-based assays).

    • Microplate reader (scintillation counter or luminometer).

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

    • In a microplate, combine the recombinant Cdc7/Dbf4 kinase, the kinase substrate, and the kinase buffer.

    • Add the serially diluted inhibitor to the wells.

    • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric assays).

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).[6]

    • Stop the reaction (e.g., by adding a stop solution like Laemmli buffer or by using the stop reagent from a commercial kit).[6]

    • Quantify the amount of substrate phosphorylation. For radiometric assays, this involves capturing the radiolabeled substrate on phosphocellulose paper and measuring radioactivity. For luminescence-based assays, the amount of ADP produced is measured.

    • Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability and Proliferation Assay

This assay assesses the effect of a Cdc7 inhibitor on the growth and viability of cancer cell lines.

  • Objective: To determine the concentration of an inhibitor that reduces cell viability or proliferation by 50% (IC50) in a cellular context.

  • Materials:

    • Cancer cell line of interest (e.g., Colo-205, HCC1954).

    • Complete cell culture medium.

    • Test inhibitor (serially diluted).

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

    • Microplate reader (spectrophotometer or luminometer).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitor.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required for the reagent to react.

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value using non-linear regression analysis.[8]

Western Blotting for Target Engagement (MCM2 Phosphorylation)

This protocol is used to confirm that the inhibitor is engaging with its target, Cdc7, within the cell by assessing the phosphorylation status of its downstream substrate, MCM2.[8]

  • Objective: To detect the inhibition of Cdc7 kinase activity in cells by measuring the phosphorylation of its substrate, MCM2.

  • Materials:

    • Cancer cell line.

    • Test inhibitor.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis equipment.

    • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (anti-phospho-MCM2, anti-total-MCM2, and a loading control like anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cells with the test inhibitor at various concentrations and for different durations.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody (e.g., anti-phospho-MCM2) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies for total MCM2 and a loading control to normalize the results.

    • Analyze the band intensities to determine the effect of the inhibitor on MCM2 phosphorylation.

References

Validating the Dual-Inhibitor Effect of PHA-767491: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dual-inhibitor PHA-767491 with other kinase inhibitors, supported by experimental data. This compound is a potent small molecule that targets both Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9), key regulators of cell cycle progression and transcription.[1][2][3][4] This dual-inhibitory action gives this compound a unique profile in inducing apoptosis in cancer cells, making it a compound of significant interest in oncology research.[1][3][4]

Performance Comparison: this compound vs. Alternative Inhibitors

The efficacy of this compound is best understood by comparing its activity with more selective inhibitors. XL-413, for instance, is a potent Dbf4-dependent kinase (DDK, the active complex of Cdc7) inhibitor with weaker effects on the initiation of DNA replication compared to this compound.[5][6] The dual action of this compound on both Cdc7 and Cdk9 results in a more potent anti-proliferative effect in many cancer cell lines.[5][6]

Inhibitory Activity
CompoundTarget(s)IC50 (nM)Key Cellular Effects
This compound Cdc710Inhibits initiation of DNA replication, induces apoptosis in both quiescent and proliferating cells, downregulates Mcl-1.[1][3][4][7][8]
Cdk934Inhibits transcription, leading to depletion of short-lived anti-apoptotic proteins.[3][7]
XL-413Cdc7/DDKLow nMAffects replication fork progression with a weaker effect on the initiation of DNA replication compared to this compound.[5][6]
LDC067Cdk9-Primarily inhibits RNAPII phosphorylation.[9]
Anti-Proliferative Effects in Cancer Cell Lines

This compound has demonstrated broad anti-proliferative activity across a range of human cancer cell lines, with an average IC50 of 3.17 μM.[8] Its efficacy is noted in both p53-positive and p53-negative cancer cells.[3][8] In chronic lymphocytic leukemia (CLL) cells, this compound induces apoptosis regardless of prognostic markers.[1][3] In hepatocarcinoma (HCC) cells, it acts synergistically with 5-fluorouracil (B62378) to suppress tumor growth.[2][10]

Cell LineCancer TypeThis compound IC50 (approx.)Observations
CLLChronic Lymphocytic Leukemia500 nM - 1 µMInduces apoptosis in both quiescent and proliferating cells.[1][3]
BEL-7402, Huh7Hepatocellular Carcinoma-Synergistic cytotoxicity with 5-fluorouracil, leading to increased apoptosis.[10]
Various (61 lines)Various Cancers3.17 µM (average)Broad anti-proliferative activity.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound are provided below.

Western Blot Analysis for Protein Phosphorylation and Expression

Objective: To determine the effect of this compound on the phosphorylation of Cdc7 and Cdk9 substrates and the expression of downstream effector proteins.

Protocol:

  • Cell Culture and Treatment: Culture cancer cells (e.g., CLL, HCC cell lines) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Electrotransfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-MCM2 (a Cdc7 substrate), phospho-RNA Polymerase II (a Cdk9 substrate), Mcl-1, PARP, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Apoptosis Assays

Objective: To quantify the effect of this compound on cell proliferation and apoptosis.

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound and control compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment (MTT or CellTiter-Glo Assay):

    • For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

    • For CellTiter-Glo, add the reagent to each well and measure luminescence.

  • Apoptosis Assessment (Annexin V/Propidium Iodide Staining):

    • Harvest cells after drug treatment.

    • Wash cells with PBS and resuspend in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cells.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow.

PHA767491_Mechanism cluster_nucleus Nucleus cluster_replication DNA Replication cluster_transcription Transcription PHA767491 This compound Cdc7 Cdc7 PHA767491->Cdc7 inhibits Cdk9 Cdk9 PHA767491->Cdk9 inhibits MCM MCM Complex Cdc7->MCM phosphorylates DNA_Rep DNA Replication Initiation MCM->DNA_Rep activates RNAPII RNA Pol II Cdk9->RNAPII phosphorylates Transcription Transcription Elongation RNAPII->Transcription Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA Mcl1_protein Mcl-1 Protein Mcl1_mRNA->Mcl1_protein Apoptosis Apoptosis Mcl1_protein->Apoptosis inhibits

Caption: Dual inhibitory mechanism of this compound on DNA replication and transcription.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Cancer Cell Culture treatment Treatment with this compound (Dose and Time Course) start->treatment harvest Cell Harvesting treatment->harvest western Western Blot (p-MCM2, p-RNAPII, Mcl-1) harvest->western flow Flow Cytometry (Annexin V/PI for Apoptosis) harvest->flow viability Viability Assay (MTT / CellTiter-Glo) harvest->viability end End: Data Analysis & Interpretation western->end flow->end viability->end

References

Differential Response to PHA-767491 in p53 Mutant Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential response to PHA-767491, a potent dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9), in cancer cells with varying p53 mutation status. We will delve into the molecular mechanisms, present supporting experimental data, and provide detailed protocols for key experiments.

Introduction

This compound is a small molecule inhibitor that has demonstrated significant anti-proliferative effects in a wide range of cancer cell lines.[1][2] Its primary targets are Cdc7 kinase, a key regulator of DNA replication initiation, and Cdk9, a component of the positive transcription elongation factor b (P-TEFb) complex involved in transcription.[1][3] Notably, this compound exhibits cytotoxic effects irrespective of the p53 tumor suppressor protein status, making it a promising therapeutic candidate for a broad spectrum of cancers, including those with p53 mutations that are often resistant to conventional therapies.[1][2] This guide will compare its efficacy and mechanism of action with other relevant inhibitors, providing a clear understanding of its unique properties.

Mechanism of Action: A Dual-Pronged Attack

This compound exerts its anti-tumor activity through a multi-faceted approach. Its primary mechanism involves the inhibition of Dbf4-Cdc7 (DDK) kinase activity, which is crucial for the initiation of DNA replication.[4] This inhibition prevents the phosphorylation of the MCM2-7 helicase complex, thereby blocking the firing of replication origins and halting S-phase entry.[4][5]

What sets this compound apart from other DDK inhibitors, such as XL-413, is its additional inhibitory effect on the CDK2-RB-E2F pathway.[4][6] By inhibiting CDK2, this compound prevents the phosphorylation of the retinoblastoma (RB) protein. This keeps RB in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor.[4] The inhibition of E2F-mediated transcription of G1/S cyclins, such as cyclin A2 and cyclin E1, further reinforces the block on cell cycle progression.[4][5] This dual inhibition of DDK and CDK2 pathways results in a more potent anti-proliferative effect compared to inhibitors that target only one of these pathways.[4][5]

Crucially, the induction of apoptosis by this compound has been shown to be independent of the p53 status of the tumor cells.[2] This suggests that this compound can bypass the p53-dependent apoptotic pathways that are often inactivated in cancer cells, triggering cell death through alternative mechanisms.

Comparative Data

Table 1: In Vitro IC50 Values of this compound and Comparator Compounds
CompoundTarget(s)Average IC50 (μM) in Cancer Cell Linesp53 Status of Tested CellsReference
This compound Cdc7, Cdk9, CDK2 3.17 p53-positive and p53-negative[1][2]
XL-413DDKLimited activity in many cancer cell linesNot specified[2][4]
RoscovitineCDK2Not specified (IC50 for CDK2 is 700 nM)Not specified[5]
CVT-313CDK2Not specified (IC50 for CDK2 is 500 nM)Not specified[5]
Table 2: Cellular Effects of this compound in Glioblastoma Cell Lines
Cell Linep53 StatusThis compound Concentration (μM)Effect on Cell Viability (% decrease)Effect on Cell Proliferation (BrdU incorporation, % decrease)Induction of Apoptosis (DNA fragmentation, fold increase)Reference
U87-MGWild-type2.5~45%~20%3.54[2]
10Not specified96%Not specified[2]
U251-MGMutant2.5~45%~20%1.31[2]
10Not specified83%Not specified[2]

Signaling Pathways and Experimental Workflows

PHA767491_Mechanism_of_Action Origin Origin S_Phase_Block S_Phase_Block Apoptosis Apoptosis S_Phase_Block->Apoptosis G1S_Cyclins G1S_Cyclins DDK DDK CDK2 CDK2

Experimental_Workflow cluster_assays Cellular Assays start Seed p53 WT and Mutant Cancer Cells treatment Treat with this compound (various concentrations) and controls (e.g., DMSO, XL-413) start->treatment incubation Incubate for defined time periods (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability proliferation Proliferation Assay (e.g., BrdU incorporation) incubation->proliferation apoptosis Apoptosis Assay (e.g., DNA fragmentation, Annexin V) incubation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle analysis Data Analysis and Comparison viability->analysis proliferation->analysis apoptosis->analysis cell_cycle->analysis

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed 7.5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.05, 0.1, 0.5, 1, 2.5, 10 µM) and a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for at least 4 hours at 37°C.

  • Remove the culture medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

  • Measure the absorbance at 595 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Proliferation Assay (BrdU Incorporation)
  • Seed cells in a 96-well plate and treat with this compound as described for the cell viability assay.

  • After the desired treatment period (e.g., 24 hours), add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Fix the cells and detect BrdU incorporation using a chemiluminescent BrdU incorporation assay kit according to the manufacturer's instructions.

  • Measure the chemiluminescence signal using a luminometer.

  • Express the results as a percentage of the signal from untreated control cells.[2]

Apoptosis Assay (DNA Fragmentation)
  • Treat cells with this compound for 24 hours.

  • Harvest the cells and lyse them according to the protocol of a commercially available DNA fragmentation assay kit.

  • Separate the cytoplasmic histone-associated DNA fragments (mono- and oligonucleosomes).

  • Quantify the amount of fragmented DNA by measuring the absorbance using an ELISA plate reader.

  • Express the results as a fold increase in DNA fragmentation compared to untreated control cells.[2]

Cell Cycle Analysis (Flow Cytometry)
  • Synchronize cells in G1 phase by serum starvation or using chemical blockers.

  • Release the cells from the block and treat them with this compound or a vehicle control.

  • At various time points (e.g., 12, 18, 24 hours), harvest the cells.

  • Fix the cells in 70% ethanol (B145695) and store them at -20°C.

  • Before analysis, wash the cells with PBS and stain them with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4]

Conclusion

This compound is a promising anti-cancer agent with a unique dual-inhibitory mechanism targeting both DNA replication initiation and G1/S transcription. Its ability to induce apoptosis in a p53-independent manner addresses a critical challenge in cancer therapy, offering a potential treatment avenue for tumors with mutated or non-functional p53. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound and its differential effects in various cancer contexts.

References

Safety Operating Guide

Navigating the Disposal of PHA-767491: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This document provides a comprehensive guide to the proper disposal of PHA-767491, a potent dual inhibitor of Cdc7 and Cdk9 kinases. In the absence of a specific Safety Data Sheet (SDS) from the search results, this guide is founded on established best practices for the disposal of potent, small-molecule kinase inhibitors and general laboratory chemical waste. It is imperative to supplement these recommendations with a formal risk assessment and to strictly follow your institution's specific chemical waste disposal protocols.

Summary of Key Disposal Principles

Due to its nature as a biologically active small molecule, all waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1]

Key Handling and Storage Information for this compound

PropertyInformationSource
Synonyms CAY10572[2][3]
Storage (Solid) Store at -20°C.[2]
Storage (In solution) Store at -80°C for up to 6 months, or at -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles.[3]
Solubility Insoluble in H2O and EtOH; soluble in DMSO (≥10.65 mg/mL).[2]
Stability Solutions are noted to be unstable; it is recommended to prepare them fresh.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and compliance. The following steps provide a procedural guide for handling waste generated from this compound.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All solid and liquid waste containing this compound must be collected in a designated, leak-proof hazardous waste container that is compatible with the chemical and any solvents used.[5]

  • Solid Waste: This includes any unused or expired this compound powder, as well as contaminated personal protective equipment (PPE) such as gloves, and any lab supplies like pipette tips and weighing paper.[6]

  • Liquid Waste: All solutions containing this compound, including stock solutions, experimental buffers, and the initial solvent rinses of contaminated glassware, must be collected as hazardous liquid waste.[5][6]

Step 2: Container Labeling

  • Clear Identification: The hazardous waste container must be clearly labeled with the words "Hazardous Waste."[6]

  • Full Chemical Name: The label must include the full chemical name, "this compound." Avoid using abbreviations.[1]

  • List of Contents: All components in the waste container, including solvents, should be listed.

Step 3: Storage in the Laboratory

  • Satellite Accumulation Area (SAA): The labeled hazardous waste container should be stored in a designated SAA within the laboratory, at or near the point of waste generation.[7]

  • Secondary Containment: To mitigate spills, the primary waste container should be placed within a larger, chemically resistant secondary container.[1]

  • Secure Storage: Keep the waste container securely closed at all times, except when adding waste.

Step 4: Decontamination of Labware

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent (such as DMSO, given the compound's solubility). This initial rinsate must be collected as hazardous waste.[7] Subsequent rinses with a cleaning agent like soap and water can follow, with the rinsate being disposed of according to institutional guidelines.

  • Surfaces: Any surfaces that have come into contact with this compound should be decontaminated. This can be done by wiping the surface with a solvent-soaked cloth, followed by a standard cleaning agent. The cleaning materials used must also be disposed of as solid hazardous waste.[6]

Step 5: Disposal Request and Pickup

  • Institutional Procedures: Follow your institution’s established protocol for the disposal of hazardous waste. This typically involves submitting a request for waste pickup through your Environmental Health and Safety (EHS) department.[1]

  • Do Not Accumulate: Do not allow hazardous waste to accumulate in the laboratory for prolonged periods.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the principles of handling potent kinase inhibitors are universal. The disposal procedure itself is a critical safety protocol.

General Protocol for Preparing this compound Waste for Disposal:

  • Identify Waste Streams: At the outset of any experiment, identify all potential sources of this compound waste (solid, liquid, and contaminated materials).

  • Prepare Labeled Waste Containers: Before starting the experiment, prepare and label the appropriate hazardous waste containers as described in Step 2 of the disposal protocol.

  • Segregate at Source: During the experiment, immediately segregate all this compound waste into the designated containers.

  • Decontaminate Upon Completion: At the end of the experimental procedure, decontaminate all non-disposable items and work surfaces that came into contact with this compound.

  • Securely Store Waste: Ensure the waste container is securely sealed and stored in the designated SAA.

  • Arrange for Disposal: Initiate the waste pickup request as per your institution's guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and other hazardous laboratory chemicals.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Laboratory Storage & Decontamination cluster_3 Final Disposal Start Experiment using this compound Identify_Waste Identify Waste Streams (Solid, Liquid, Contaminated PPE) Start->Identify_Waste Segregate_Waste Segregate Waste at Point of Generation Identify_Waste->Segregate_Waste Decontaminate Decontaminate Glassware & Surfaces Identify_Waste->Decontaminate Collect_Solid Collect Solid Waste in Designated Container Segregate_Waste->Collect_Solid Collect_Liquid Collect Liquid Waste in Designated Container Segregate_Waste->Collect_Liquid Label_Container Label Container: 'Hazardous Waste' 'this compound' List all contents Date Collect_Solid->Label_Container Collect_Liquid->Label_Container Store_Waste Store in Satellite Accumulation Area (SAA) with Secondary Containment Label_Container->Store_Waste Request_Pickup Submit Waste Pickup Request to EHS Store_Waste->Request_Pickup Collect_Decon_Waste Collect Decontamination Waste (Rinsate, Wipes) as Hazardous Decontaminate->Collect_Decon_Waste Collect_Decon_Waste->Label_Container EHS_Pickup EHS Collects Waste for Proper Disposal Request_Pickup->EHS_Pickup

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Guide to Personal Protective Equipment and Safe Handling of PHA-767491

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe laboratory use of PHA-767491, a potent dual inhibitor of Cdc7 and Cdk9 kinases, is critical for protecting researchers and ensuring operational integrity. As a potent, biologically active small molecule with cytotoxic properties, this compound must be handled with a high degree of caution.[1][2] This document provides a comprehensive overview of best practices for personal protective equipment (PPE), handling, and disposal, based on general safety protocols for potent kinase inhibitors and cytotoxic compounds.

Immediate Safety and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving), changed immediately upon contamination. - Eye Protection: Chemical splash goggles to provide a complete seal around the eyes. - Lab Coat: A dedicated, disposable or non-absorbent lab coat. - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. - Lab Coat: Standard laboratory coat. - Ventilation: Work should be conducted in a chemical fume hood.
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.

Operational Plan: From Receipt to Disposal

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receipt Inspect Package for Damage log Log in Chemical Inventory receipt->log storage Store in a Cool, Dry, Well-Ventilated Area log->storage weigh Weigh Solid in Fume Hood storage->weigh Transport Securely dissolve Prepare Stock Solution in Fume Hood weigh->dissolve aliquot Aliquot for Use dissolve->aliquot cell_culture Treat Cells in Biosafety Cabinet aliquot->cell_culture Use in Experiments analysis Perform Assay cell_culture->analysis solid_waste Collect Solid Waste in Labeled Hazardous Container analysis->solid_waste liquid_waste Collect Liquid Waste in Labeled Hazardous Container analysis->liquid_waste ehs_pickup Schedule Pickup by EHS solid_waste->ehs_pickup liquid_waste->ehs_pickup cluster_replication DNA Replication Initiation cluster_transcription Transcriptional Elongation Cdc7 Cdc7/Dbf4 MCM MCM Complex Cdc7->MCM Phosphorylates Replication DNA Replication MCM->Replication Activates Helicase Cell_Proliferation Cell_Proliferation Replication->Cell_Proliferation Leads to Cdk9 Cdk9/Cyclin T RNAPII RNA Polymerase II Cdk9->RNAPII Phosphorylates Transcription Gene Transcription RNAPII->Transcription Promotes Elongation Cell_Survival Cell_Survival Transcription->Cell_Survival Leads to PHA767491 This compound PHA767491->Cdc7 Inhibits PHA767491->Cdk9 Inhibits

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
PHA-767491
Reactant of Route 2
PHA-767491

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.